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  • Product: 1-HEPTYL-2-PYRROLIDONE
  • CAS: 69343-70-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Application Dynamics of 1-Heptyl-2-Pyrrolidone in Pharmaceutical Formulations

Executive Summary In the landscape of modern pharmaceutical formulation, the precise modulation of active pharmaceutical ingredient (API) bioavailability remains a primary challenge. 1-Heptyl-2-pyrrolidone (1-HP) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical formulation, the precise modulation of active pharmaceutical ingredient (API) bioavailability remains a primary challenge. 1-Heptyl-2-pyrrolidone (1-HP) has emerged as a critical functional excipient, serving primarily as a potent transdermal permeation enhancer and a highly efficient green solvent. This technical guide elucidates the physicochemical architecture of 1-HP, the mechanistic causality behind its efficacy in drug delivery systems, and provides a self-validating protocol for its synthesis.

Physicochemical Profiling & Molecular Architecture

1-Heptyl-2-pyrrolidone is a specialized N-alkyl lactam characterized by a five-membered pyrrolidone ring covalently bonded to a linear seven-carbon aliphatic chain. This unique amphiphilic structure dictates its behavior in biological and chemical systems.

The highly polar lactam core acts as a strong hydrogen-bond acceptor, while the heptyl chain provides optimal lipophilicity. [1]. The exact[1], which is low enough to ensure high mobility within lipid matrices without inducing steric hindrance.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 1-Heptyl-2-pyrrolidone
CAS Number 69343-70-0
Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Exact Mass 183.1623 Da
Density 0.9384 g/cm³
Boiling Point [2]

Mechanistic Causality in Drug Delivery

In drug development, [3]. The selection of the heptyl (C7) variant is not arbitrary; it is rooted in thermodynamic causality.

The stratum corneum, the outermost layer of the skin, consists of a highly ordered "brick and mortar" structure where the "mortar" is a crystalline lipid bilayer (ceramides, cholesterol, and free fatty acids). If an enhancer's alkyl chain is too short (e.g., methyl), it lacks the lipophilicity to partition into this bilayer. If it is too long (e.g., dodecyl), it becomes trapped within the hydrophobic core, failing to increase fluidity.

1-Heptyl-2-pyrrolidone strikes the optimal hydrophilic-lipophilic balance (HLB). The polar pyrrolidone head interacts with the polar heads of the ceramides via dipole-dipole interactions, while the C7 tail intercalates between the lipid chains. This intercalation disrupts the highly ordered lipid packing, fluidizing the membrane and creating micro-cavities that [4]. Consequently, it is widely incorporated into[5].

G A 1-Heptyl-2-pyrrolidone B Stratum Corneum Lipids A->B Intercalates C Lipid Fluidization B->C Induces E Enhanced Transdermal Flux C->E Results in D Active Pharmaceutical Ingredient (API) D->C Diffuses via

Mechanism of 1-heptyl-2-pyrrolidone in transdermal drug delivery.

Synthesis and Self-Validating Experimental Protocol

To utilize 1-HP in pharmaceutical applications, high purity is paramount. The following protocol details the N-alkylation of 2-pyrrolidone, designed as a self-validating system to ensure reproducibility and analytical integrity.

Step-by-Step Methodology: N-Alkylation Workflow

1. Deprotonation (Anion Generation)

  • Action: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) under a continuous N₂ atmosphere at 0 °C. Add 2-pyrrolidone (1.0 eq) dropwise over 30 minutes.

  • Causality: The amide N-H of 2-pyrrolidone has a pKa of ~15. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen. The 0 °C temperature controls the exothermic reaction, while the N₂ atmosphere prevents NaH from reacting with ambient moisture.

  • Validation Checkpoint: The cessation of H₂ gas evolution visually confirms the complete formation of the highly nucleophilic sodium pyrrolidonate anion.

2. Nucleophilic Substitution (Sₙ2)

  • Action: Add 1-bromoheptane (1.05 eq) dropwise to the reaction mixture. Gradually warm to room temperature, then reflux at 65 °C for 12 hours.

  • Causality: The pyrrolidonate anion attacks the electrophilic carbon of 1-bromoheptane via an Sₙ2 mechanism. Refluxing provides the necessary activation energy to drive the reaction to completion against steric hindrance.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-pyrrolidone spot (visualized via KMnO₄ stain) validates reaction completion.

3. Quenching and Extraction

  • Action: Cool the mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality: NH₄Cl provides a mild proton source to safely neutralize any unreacted NaH without risking the acid-catalyzed hydrolysis of the lactam ring.

4. High-Vacuum Purification

  • Action: Subject the crude oil to fractional distillation under reduced pressure. Collect the fraction boiling at 94-95 °C at 1.0 Torr.

  • Causality: Alkyl pyrrolidones can degrade at high temperatures. High-vacuum distillation lowers the boiling point, allowing for the thermal isolation of pure 1-HP from unreacted starting materials and mineral oil residues.

5. Final Analytical Validation

  • Action: Analyze the purified fraction via GC-MS and ¹H-NMR.

  • Validation Checkpoint: GC-MS must display a singular peak with a molecular ion (M⁺) at m/z 183. ¹H-NMR must confirm the integration of 21 protons, specifically highlighting the triplet of the terminal methyl group at ~0.88 ppm.

Synthesis N1 2-Pyrrolidone + NaH N2 Pyrrolidonate Anion N1->N2 Deprotonation N3 Add 1-Bromoheptane N2->N3 SN2 Alkylation N4 Crude 1-Heptyl-2-pyrrolidone N3->N4 Quench & Extract N5 Fractional Distillation N4->N5 Purify (94°C, 1 Torr) N6 GC-MS / NMR Validation N5->N6 Yield >95%

Step-by-step synthesis and validation workflow for 1-heptyl-2-pyrrolidone.

Conclusion

1-Heptyl-2-pyrrolidone represents a masterclass in rational excipient design. By combining a highly polar lactam core with a precisely calibrated seven-carbon aliphatic tail, it achieves the exact thermodynamic profile required to fluidize stratum corneum lipids without causing irreversible cellular damage. For formulation scientists, mastering the physicochemical properties and synthesis of 1-HP is a critical step toward developing next-generation transdermal therapeutics.

References

  • Title: Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid Source: US Patent 6900337B2, Google Patents URL
  • Title: Formulation and Evaluation of Transdermal Therapeutic System Source: Dibrugarh University URL: [Link]

Sources

Exploratory

1-heptyl-2-pyrrolidone physical and chemical properties overview

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Heptyl-2-Pyrrolidone for Pharmaceutical Development Introduction 1-Heptyl-2-pyrrolidone is a non-ionic surfactant belonging to the N-alkyl-2-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Heptyl-2-Pyrrolidone for Pharmaceutical Development

Introduction

1-Heptyl-2-pyrrolidone is a non-ionic surfactant belonging to the N-alkyl-2-pyrrolidone class of compounds. Characterized by a polar aprotic lactam head group and a moderately long, nonpolar seven-carbon alkyl tail, it possesses a distinct amphiphilic nature. This structure imparts valuable physicochemical properties, making it a subject of significant interest for researchers, scientists, and drug development professionals. Its primary utility in the pharmaceutical sciences lies in its function as a highly effective solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs) and as a potent chemical penetration enhancer for transdermal drug delivery systems.[1] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization methods, synthesis, and key applications, offering field-proven insights for its practical implementation in a research and development setting.

Molecular Structure and Identification

The fundamental structure of 1-Heptyl-2-pyrrolidone consists of a five-membered lactam ring (2-pyrrolidone) where the nitrogen atom is substituted with a heptyl group.

Figure 1. Molecular Structure of 1-Heptyl-2-Pyrrolidone.
IdentifierValue
IUPAC Name 1-heptylpyrrolidin-2-one
CAS Number 6039-99-2
Molecular Formula C₁₁H₂₁NO
Molecular Weight 183.29 g/mol [2]
Canonical SMILES CCCCCCCN1CCCC1=O[3]
InChI InChI=1S/C11H21NO/c1-2-3-4-5-6-7-12-10-8-9-11(12)13/h2-10H2,1H3[3]
InChIKey YEJOJOAOPFCAMI-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical properties of 1-Heptyl-2-pyrrolidone are dictated by its amphiphilic structure. The long alkyl chain contributes to its oily nature and low water solubility, while the polar lactam group allows for some interaction with polar solvents. These properties are comparable to adjacent homologues like 1-octyl-2-pyrrolidone.

PropertyValueSource
Appearance Colorless to pale yellow liquid[4]
Boiling Point ~155-158 °C at 11 mmHgInferred from[5]
Melting Point < -20 °CInferred from[5]
Density ~0.92 g/mL at 25 °CInferred from[5]
Water Solubility Low to sparingly solubleInferred from[1]
Solubility Miscible with alcohols, ethers, ketones, and hydrocarbons[4][6]
log P (Octanol/Water) ~3.1 (Estimated)Inferred from[1]
Refractive Index (n20/D) ~1.466 (Estimated)Inferred from[5]
Vapor Pressure Low

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment of 1-Heptyl-2-pyrrolidone are routinely performed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. Key expected signals include a triplet corresponding to the terminal methyl group of the heptyl chain (~0.9 ppm), a series of multiplets for the methylene groups of the alkyl chain, a triplet for the N-CH₂ group adjacent to the nitrogen (~3.2 ppm), and two multiplets for the ring methylene groups.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show a characteristic signal for the carbonyl carbon in the amide group (~175 ppm), along with distinct signals for each of the carbons in the heptyl chain and the pyrrolidone ring.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band around 1670-1690 cm⁻¹ , which is characteristic of the C=O stretching vibration in a five-membered lactam. Additional bands corresponding to C-H stretching (~2850-2960 cm⁻¹) and C-N stretching will also be present.

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 183. Key fragmentation patterns would include cleavage of the heptyl chain.

Exemplary Protocol: ¹H NMR Analysis for Structural Verification

This protocol describes a self-validating system for confirming the identity and assessing the purity of a 1-Heptyl-2-pyrrolidone sample.

Objective: To acquire and interpret a ¹H NMR spectrum to verify the chemical structure.

Materials:

  • 1-Heptyl-2-pyrrolidone sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 1-Heptyl-2-pyrrolidone sample.

    • Dissolve the sample in ~0.6 mL of CDCl₃ in a small vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This step is crucial for obtaining sharp, well-defined peaks.

    • Set the reference peak to the TMS signal at 0.00 ppm.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay).

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.[8]

    • Validation Check:

      • Confirm the presence of a triplet near 0.9 ppm integrating to 3H (terminal -CH₃).

      • Verify the total integration of the aliphatic region (0.9-1.6 ppm) corresponds to the expected number of protons on the heptyl chain.

      • Identify the triplet near 3.2 ppm corresponding to the N-CH₂ protons.

      • Confirm the signals for the three sets of ring protons.

      • The absence of significant unassigned peaks indicates high purity.

Chemical Properties and Reactivity

  • Chemical Stability: 1-Heptyl-2-pyrrolidone is chemically stable under standard ambient conditions. Like other N-alkyl-pyrrolidones, it possesses high thermal stability.

  • Incompatibilities: It should be stored away from strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and strong bases, as these can promote hydrolysis of the lactam ring.[9][10]

  • Reactivity: The lactam functionality is the primary site of reactivity. While generally stable, the amide bond can be cleaved via hydrolysis under harsh acidic or basic conditions at elevated temperatures. The compound is considered a combustible liquid and should be kept away from open flames and sources of ignition.[11][12]

Synthesis and Manufacturing

1-Heptyl-2-pyrrolidone is typically synthesized via the N-alkylation of 2-pyrrolidone. A common laboratory-scale method involves a nucleophilic substitution reaction between the pyrrolidone anion and a suitable heptyl electrophile, such as 1-bromoheptane.

Figure 2. Representative Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Pyrrolidone 2-Pyrrolidone Anion 1. Deprotonation (Formation of Pyrrolidone Anion) Pyrrolidone->Anion Mix Base Base (e.g., NaH) Base->Anion Mix Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->Anion Mix Alkylation 2. Nucleophilic Attack (Addition of 1-Bromoheptane) Anion->Alkylation Add 1-Bromoheptane Reaction 3. Reaction at RT to 60°C Alkylation->Reaction Quench 4. Quench Reaction Reaction->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Dry 6. Dry Organic Layer Extract->Dry Purify 7. Vacuum Distillation Dry->Purify Product 1-Heptyl-2-Pyrrolidone Purify->Product

Figure 2. Representative Synthesis Workflow.
Protocol: Laboratory Synthesis of 1-Heptyl-2-Pyrrolidone

Objective: To synthesize 1-Heptyl-2-pyrrolidone via N-alkylation of 2-pyrrolidone.

Materials:

  • 2-Pyrrolidinone

  • 1-Bromoheptane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Methodology:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Carefully add sodium hydride to the THF. Causality: An inert atmosphere and anhydrous solvent are critical because sodium hydride reacts violently with water.

  • Deprotonation:

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 2-pyrrolidinone in THF dropwise to the NaH suspension.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt of pyrrolidone.

  • Alkylation:

    • Add 1-bromoheptane to the dropping funnel and add it dropwise to the reaction mixture.

    • After addition, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

  • Workup and Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield pure 1-heptyl-2-pyrrolidone. Validation: The final product's identity and purity should be confirmed using the NMR protocol described in Section 3.

Applications in Pharmaceutical Sciences

The amphiphilic nature of 1-Heptyl-2-pyrrolidone makes it a valuable excipient in drug formulation, primarily as a penetration enhancer and a solubilizer.

Transdermal Penetration Enhancer

1-Heptyl-2-pyrrolidone can significantly increase the permeability of the skin to various APIs.[1]

Mechanism of Action: The primary barrier to transdermal drug delivery is the stratum corneum, which consists of keratin-filled corneocytes embedded in a highly ordered intercellular lipid matrix. 1-Heptyl-2-pyrrolidone enhances penetration mainly by disrupting this lipid matrix. Its long heptyl tail partitions into the lipid bilayers, increasing their fluidity and creating disordered, permeable pathways for drug molecules to pass through.[1]

Figure 3. Mechanism of Skin Penetration Enhancement cluster_process Enhancement Process SC Stratum Corneum (Highly Ordered Lipids) Partition 1. Enhancer partitions into lipid bilayers SC->Partition Enhancer 1-Heptyl-2-Pyrrolidone (Amphiphilic Molecule) Enhancer->Partition API Active Pharmaceutical Ingredient (API) Result Increased API Flux Across the Skin API->Result Disrupt 2. Heptyl tail disrupts lipid packing & increases fluidity Partition->Disrupt Permeate 3. Permeable pathways are created Disrupt->Permeate Permeate->Result

Figure 3. Mechanism of Skin Penetration Enhancement.
Solubilizing Agent

For oral and topical formulations, 1-Heptyl-2-pyrrolidone can act as a co-solvent to increase the solubility of APIs that have poor water solubility, improving their bioavailability and formulation characteristics.[13]

Protocol: In Vitro Skin Permeation Study using a Franz Diffusion Cell

Objective: To quantify the efficacy of 1-Heptyl-2-pyrrolidone as a penetration enhancer for a model API.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., porcine or human cadaver skin)

  • Model API (e.g., ibuprofen, caffeine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1-Heptyl-2-pyrrolidone

  • Formulation vehicle (e.g., propylene glycol/water)

  • HPLC or UV-Vis spectrophotometer for API quantification

Methodology:

Figure 4. Experimental Workflow for Permeation Study Prep 1. Prepare Formulations (Control & Test with Enhancer) Apply 4. Apply Formulation to Donor Compartment Prep->Apply Skin 2. Mount Skin on Franz Diffusion Cell Fill 3. Fill Receptor with PBS (37°C, Stirred) Skin->Fill Fill->Apply Sample 5. Sample Receptor at Timed Intervals (e.g., 1, 2, 4, 8, 24h) Apply->Sample Analyze 6. Analyze API Concentration (HPLC/UV-Vis) Sample->Analyze Calculate 7. Calculate Flux (J) and Enhancement Ratio (ER) Analyze->Calculate

Figure 4. Experimental Workflow for Permeation Study.
  • Formulation Preparation: Prepare two formulations of the model API in the vehicle: a 'Control' formulation and a 'Test' formulation containing a specific concentration (e.g., 5% w/v) of 1-Heptyl-2-pyrrolidone.

  • Cell Setup:

    • Mount a section of full-thickness skin onto the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37 °C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate.

  • Experiment Execution:

    • Apply a precise amount of the Control or Test formulation to the skin surface in the donor compartment.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with fresh, pre-warmed PBS.

  • Analysis and Validation:

    • Analyze the concentration of the API in the collected samples using a validated analytical method.

    • Plot the cumulative amount of API permeated per unit area versus time.

    • Calculate the steady-state flux (J) from the linear portion of the curve.

    • Determine the Enhancement Ratio (ER) as follows: ER = (Flux of Test Formulation) / (Flux of Control Formulation)

    • Interpretation: An ER greater than 1 indicates a positive enhancement effect. This quantitative, self-validating system directly measures the impact of 1-Heptyl-2-pyrrolidone on drug delivery.

Safety and Handling

While specific toxicology data for 1-heptyl-2-pyrrolidone is limited, data from related N-alkyl-pyrrolidones can provide guidance.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling.[12][14] Use in a well-ventilated area or under a chemical fume hood.

  • Hazards: May cause skin and serious eye irritation.[11][14] Avoid inhalation of vapors. Harmful if swallowed.[12][14] It is a combustible liquid.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[14] Keep containers tightly sealed.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • NextSDS. (n.d.). 1-Heptyl-2-Pyrrolidone — Chemical Substance Information. Retrieved from [Link]

  • Datasheetcafe. (n.d.). 1-Ethyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidin-2-one, 5-heptyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). s-(−)-5-heptyl-2-pyrrolidinone. Retrieved from [Link]

  • Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Retrieved from [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • An-Najah Staff. (n.d.). Synthesis and biological properties of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

  • NJ.gov. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • J-Stage. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Retrieved from [Link]

  • Semantic Scholar. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Retrieved from [Link]

Sources

Foundational

Thermodynamic Profiling and Phase Equilibria of 1-Heptyl-2-pyrrolidone: A Comprehensive Technical Guide

Executive Summary 1-Heptyl-2-pyrrolidone (CAS: 69343-70-0), commonly referred to as N-heptyl-2-pyrrolidone (NHeP), is an amphiphilic neoteric solvent and nonionic surfactant. Positioned structurally between the highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Heptyl-2-pyrrolidone (CAS: 69343-70-0), commonly referred to as N-heptyl-2-pyrrolidone (NHeP), is an amphiphilic neoteric solvent and nonionic surfactant. Positioned structurally between the highly polar N-methyl-2-pyrrolidone (NMP) and the highly lipophilic N-octyl-2-pyrrolidone (NOP), NHeP exhibits a unique thermodynamic profile. This guide provides an in-depth analysis of its thermodynamic properties, the causality behind its physical behavior, and the self-validating experimental protocols required for its precise characterization.

Molecular Architecture and Thermodynamic Causality

The thermodynamic behavior of N-alkyl-2-pyrrolidones is dictated by the delicate balance between two structural domains:

  • The Pyrrolidone Ring: A highly polar lactam core with a strong dipole moment (~4.1 D), which acts as a powerful hydrogen-bond acceptor. This drives strong intermolecular dipole-dipole interactions.

  • The Aliphatic Tail (Heptyl Group): A flexible, non-polar seven-carbon chain that introduces significant steric hindrance and London dispersion forces.

Causality of Boiling Point and Vapor Pressure

The exceptionally high boiling point of 1-heptyl-2-pyrrolidone is a direct consequence of the strong cohesive energy generated by the lactam ring's dipole. However, as we move up the homologous series from NMP to NHeP, the boiling point increases further. This is not due to increased polarity, but rather the additive effect of London dispersion forces along the growing aliphatic tail. The vapor pressure remains extremely low at ambient temperatures, making it a low-VOC (Volatile Organic Compound) candidate for high-temperature applications.

Causality of Density Trends

While NMP has a density greater than water (>1.02 g/cm³), the density of N-alkylpyrrolidones decreases monotonically as the alkyl chain lengthens. The bulky, flexible heptyl chain sterically disrupts the tight dipole-dipole packing of the pyrrolidone rings. This disruption increases the free volume within the liquid phase, resulting in a macroscopic density of 0.9384 g/cm³ for NHeP, which sits logically between N-hexyl-2-pyrrolidone (0.940 g/cm³) and N-octyl-2-pyrrolidone (0.922 g/cm³).

Quantitative Thermodynamic Profile

Due to its low vapor pressure, the boiling point of 1-heptyl-2-pyrrolidone is typically measured under deep vacuum to prevent thermal degradation. The normal boiling point (at 760 Torr) can be accurately extrapolated using the Clausius-Clapeyron relationship and homologous series benchmarking against N-hexyl and N-octyl derivatives.

Thermodynamic PropertyValueMeasurement ConditionsReference
Molecular Formula C₁₁H₂₁NO--
Molecular Weight 183.29 g/mol --
Vacuum Boiling Point 94–95 °C1.0 Torr
Normal Boiling Point ~291 °C760 Torr (Extrapolated)Calculated
Liquid Density ( ρ ) 0.9384 g/cm³298.15 K (25 °C)
pKa (Predicted) -0.40 ± 0.20Aqueous

Phase Equilibria and Amphiphilic Dynamics

In aqueous systems, 1-heptyl-2-pyrrolidone exhibits complex thermodynamic phase behavior, specifically characterized by a Lower Critical Solution Temperature (LCST) .

At low temperatures, the water molecules form a highly ordered, entropy-poor hydration shell around the hydrophobic heptyl tail, while simultaneously hydrogen-bonding with the lactam carbonyl . As thermal energy increases, the entropic penalty of the hydrophobic hydration shell becomes thermodynamically unfavorable ( ΔG=ΔH−TΔS ). The hydrogen bonds at the polar headgroup are disrupted, leading to the dehydration of the monomer and macroscopic liquid-liquid phase separation.

PhaseBehavior Monomer Amphiphilic Monomers (Aqueous Solution) Micelle Micellization (Entropy-Driven) Monomer->Micelle Hydration H-Bonding at Pyrrolidone Ring Monomer->Hydration PhaseSep Macroscopic Phase Separation Micelle->PhaseSep Aggregation Heating Thermal Energy Input (T > LCST) Hydration->Heating Dehydration Headgroup Dehydration & Dipole Disruption Heating->Dehydration Dehydration->PhaseSep

Thermodynamic pathway of LCST-driven phase separation in aqueous N-alkylpyrrolidones.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the thermodynamic characterization of 1-heptyl-2-pyrrolidone must utilize self-validating instrumental workflows.

Protocol A: Isobaric Vapor-Liquid Equilibrium (VLE) via Ebulliometry

To accurately determine the boiling point and derive Antoine equation constants, a dynamic Swietoslawski ebulliometer is utilized.

Causality & Validation: Static methods often suffer from superheating or partial pressure errors from dissolved air. The dynamic Cottrell pump mechanism in an ebulliometer continuously sprays the boiling liquid-vapor mixture over a thermowell, ensuring the measured temperature reflects true thermodynamic equilibrium.

  • System Calibration: Calibrate the ebulliometer using ultra-pure decane. Validation: Ensures temperature and pressure sensors are free of systematic drift before introducing the target analyte.

  • Sample Degassing: Subject the NHeP sample to three freeze-pump-thaw cycles under high vacuum. Causality: According to Dalton's Law, dissolved atmospheric gases act as volatile impurities, artificially inflating the total vapor pressure and causing an underestimation of the boiling point.

  • Dynamic Reflux Establishment: Apply controlled heating until a steady reflux (30–40 drops/min) is observed in the condensation drip counter.

  • Data Acquisition: Record the equilibrium temperature at controlled pressure steps from 1.0 Torr up to 100 Torr.

Ebulliometry Start Sample Preparation (1-Heptyl-2-pyrrolidone) Degassing Vacuum Degassing (Freeze-Pump-Thaw) Start->Degassing Ebulliometer Dynamic Boiling (Cottrell Pump) Degassing->Ebulliometer Condensation Vapor Condensation & Reflux Circulation Ebulliometer->Condensation Measurement Simultaneous T & P Equilibration Condensation->Measurement Antoine Antoine Equation Regression Measurement->Antoine

Workflow for isobaric vapor-liquid equilibrium (VLE) determination via ebulliometry.

Protocol B: Density Profiling via Vibrating Tube Densimetry

High-precision density measurements are conducted using a vibrating U-tube densimeter (e.g., Anton Paar DSA 5000) .

Causality & Validation: The natural harmonic frequency of a hollow oscillator depends strictly on its mass. When filled with NHeP, the change in frequency is directly proportional to the fluid's density.

  • Cell Cleaning and Drying: Flush the U-tube sequentially with ethanol and acetone, followed by forced drying with filtered air. Causality: Residual micro-droplets alter the mass of the oscillating tube, introducing fatal errors into the harmonic frequency readings.

  • Two-Point Calibration: Calibrate the instrument using ultra-pure degassed water and dry air at 298.15 K. Validation: Establishes the exact spring constant and empty-tube mass at the specific measurement temperature.

  • Sample Injection: Inject 3 mL of NHeP slowly using a glass Luer-lock syringe. Causality: Rapid injection causes cavitation. Micro-bubbles drastically reduce the apparent density and scatter acoustic velocity measurements due to impedance mismatch.

  • Thermal Equilibration: Allow the integrated Peltier thermostat to stabilize the sample to ±0.001 K. Causality: Liquid density is highly sensitive to thermal expansion; minor temperature fluctuations invalidate the measurement.

  • Measurement: Record the density ( ρ ) once the oscillation period stabilizes to a variance of < 1×10−6 seconds.

References

  • Title: The green solvent: a critical perspective. Source: Clean Technologies and Environmental Policy (via NIH PMC). URL: [Link]

  • Title: Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. Source: Journal of Chemical & Engineering Data (ACS Publications). URL: [Link]

  • Title: Density, Speed of Sound, Viscosity, and Surface Tension of Hexamethylenetetramine + Water + Ethanol Ternary Mixtures from T = 293.15 to 323.15 K. Source: Journal of Chemical & Engineering Data (ACS Publications). URL: [Link]

Exploratory

The Solvation and Permeation Dynamics of 1-Heptyl-2-Pyrrolidone (HpP): A Technical Guide for Advanced Formulation

Executive Summary As pharmaceutical and agrochemical pipelines increasingly yield highly hydrophobic, poorly water-soluble active ingredients (APIs), the demand for sophisticated functional excipients has surged. 1-Hepty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly yield highly hydrophobic, poorly water-soluble active ingredients (APIs), the demand for sophisticated functional excipients has surged. 1-Heptyl-2-pyrrolidone (HpP) —an N-alkyl pyrrolidone featuring a 7-carbon aliphatic chain—represents a thermodynamic sweet spot in solvent engineering. Operating exactly at the boundary between a polar co-solvent and a surfactant, HpP offers unparalleled aprotic solvation power combined with potent transdermal penetration enhancement.

This whitepaper provides an in-depth mechanistic analysis of HpP, detailing its physicochemical behavior, molecular mechanisms of action, and self-validating experimental protocols designed for rigorous formulation development.

Physicochemical Profiling & The "C7 Thermodynamic Boundary"

To effectively utilize HpP, formulation scientists must first understand its unique position within the homologous series of N-alkyl pyrrolidones. HpP is a thermally stable, chemically inert, and low-viscosity aprotic solvent[1].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data driving HpP's functional behavior[2]:

PropertyValueCausality / Formulation Significance
Chemical Formula C₁₁H₂₁NOProvides the stoichiometric foundation for dipole-dipole interaction models.
Molecular Weight 183.29 g/mol Low molecular weight ensures rapid diffusion kinetics through lipid matrices.
Boiling Point 94-95 °C (at 1.0 Torr)High thermal stability allows for high-shear, elevated-temperature compounding[1][2].
Density 0.9384 g/cm³Lower than water; heavily influences phase separation dynamics in biphasic emulsions[2].
pKa (Predicted) -0.40 ± 0.20Confirms its strictly aprotic nature; it acts as a hydrogen-bond acceptor, not a donor[2].
The C7 Boundary: Solvent vs. Surfactant

The defining characteristic of HpP is its 7-carbon alkyl chain. In aqueous environments, N-alkyl pyrrolidones with chains of 8 to 14 carbons (e.g., N-octylpyrrolidone) spontaneously self-assemble into micelles, exhibiting strong surfactant properties[3][4].

By contrast, the C7 chain of HpP lacks sufficient hydrophobicity to overcome the highly polar, water-affine nature of the pyrrolidone head group[4]. Consequently, HpP fails to form micelles [3]. This is a critical formulation advantage: instead of sequestering APIs within micellar cores (which lowers the thermodynamic driving force for tissue absorption), HpP maintains the API in a freely dissolved, highly bioavailable state. It functions purely as a highly efficient aprotic chemical solvent and penetration enhancer[3][4].

Mechanisms of Action

Aprotic Solvation Dynamics

The pyrrolidone ring features a strongly polarized lactam carbonyl group. Because the nitrogen atom is fully alkylated, HpP cannot donate hydrogen bonds, making it a strictly aprotic solvent[1][3]. It dissolves hydrophobic crystalline APIs by acting as a potent hydrogen-bond acceptor, disrupting the API's crystal lattice energy without ionizing the molecule. This makes it exceptionally valuable for solubilizing water-insoluble agrochemicals (e.g., prothioconazole) and pharmaceutical actives[5][6].

Transdermal Penetration Enhancement

The primary mechanism by which N-alkyl pyrrolidones enhance skin penetration is through the targeted disruption of the highly ordered lipid lamellae in the stratum corneum[7].

When applied topically, HpP exhibits a dual-action mechanism:

  • Polar Head Interaction: The pyrrolidone ring interacts with the polar head groups of skin ceramides and intracellular keratin[7].

  • Lipophilic Tail Insertion: The 7-carbon heptyl chain partitions directly into the intercellular lipid matrix[7].

This insertion increases the rotational freedom of the lipid alkyl chains, fluidizing the matrix and creating highly permeable micro-pathways for drug molecules to traverse[7].

MoA cluster_0 Stratum Corneum Partitioning Start 1-Heptyl-2-Pyrrolidone (HpP) Head Pyrrolidone Ring (Polar) Hydrogen bonding with ceramide heads Start->Head Tail Heptyl Chain (Lipophilic) Insertion into lipid alkyl tails Start->Tail Disrupt Disruption of Ordered Lipid Lamellae Head->Disrupt Tail->Disrupt Fluid Increased Intercellular Fluidity Disrupt->Fluid Flux Enhanced API Transdermal Flux Fluid->Flux

Fig 1: Dual-action mechanism of HpP in disrupting stratum corneum lipid lamellae.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to prove the assay's validity regardless of the final data output.

Protocol 1: Thermodynamic Solubility Profiling

Objective: Determine the absolute saturation solubility of a hydrophobic API in HpP/Water co-solvent mixtures.

  • Excess API Addition: Add the API to the HpP solvent matrix at 150% of its estimated solubility limit. Causality: Ensures the system reaches true thermodynamic equilibrium rather than a transient kinetic dissolution state.

  • Thermal Equilibration: Agitate the suspension at 37°C for 48 hours. Causality: Provides sufficient thermal energy and time to overcome the activation energy required for crystal lattice disruption.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes, followed by 0.22 µm PTFE filtration. Causality: Removes undissolved micro-particulates that would artificially inflate subsequent quantification.

  • HPLC Quantification & Mass Balance: Analyze the supernatant via HPLC. Self-Validation: Dissolve the remaining solid pellet in a strong organic solvent and quantify it. The sum of the dissolved API and the pellet API must equal 90-110% of the initial mass added. This proves the API was genuinely solubilized and did not chemically degrade due to solvent interaction.

Protocol 2: Ex Vivo Transdermal Permeation Assay (Franz Cell)

Objective: Quantify the flux enhancement of an API driven by HpP across excised biological membranes.

Protocol N1 Skin Preparation & TEWL Validation N2 Franz Cell Assembly (32°C) N1->N2 N3 Dosing of HpP-API Matrix N2->N3 N4 Receptor Fluid Sampling N3->N4 N5 HPLC Quantification & Mass Balance N4->N5

Fig 2: Self-validating Franz diffusion cell workflow for transdermal permeation.

  • Membrane Preparation & TEWL Validation: Mount excised human or porcine skin on the Franz cell. Measure Transepidermal Water Loss (TEWL). Self-Validation: Membranes exhibiting a TEWL > 15 g/m²/h must be rejected. This prevents false-positive permeation spikes caused by physical micro-fissures in the stratum corneum.

  • Receptor Fluid Equilibration: Fill the receptor chamber with PBS containing 5% BSA, maintained at 32°C (skin surface temp). Causality: BSA binds the hydrophobic API as it permeates, maintaining strict "sink conditions" so the concentration gradient remains constant.

  • Dosing & Occlusion: Apply the HpP-API formulation to the donor chamber and seal it with Parafilm. Causality: Occlusion prevents the evaporation of HpP, maintaining a constant thermodynamic activity of the solvent throughout the 24-hour assay.

  • Isocratic Sampling: Withdraw 200 µL of receptor fluid at predetermined intervals (e.g., 1, 2, 4, 8, 24 hrs) and immediately replace it with 200 µL of fresh, pre-warmed buffer. Causality: Maintains hydrostatic pressure equilibrium across the delicate skin membrane.

Industrial Applications

Pharmaceutical Drug Delivery

Because HpP effectively fluidizes the stratum corneum without causing the severe cellular toxicity associated with harsh surfactants, it is highly valued in topical formulations (creams, gels, ointments) and transdermal patch matrices[3][8]. It allows formulators to achieve systemic delivery of molecules that typically suffer from poor passive diffusion[8].

Agrochemical Formulations

In crop protection, many modern fungicides (e.g., prothioconazole) and insecticides are highly lipophilic and water-insoluble[5][6]. HpP acts as a premium co-solvent in Emulsifiable Concentrates (ECs). By preventing the active ingredient from crystallizing out of solution when the farmer dilutes the concentrate into an aqueous spray tank, HpP ensures uniform leaf coverage and optimal cuticular penetration[5].

References

  • Manzer, L. E. "Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid." U.S. Patent 6,900,337 B2, issued May 31, 2005.
  • Login, R. B., et al. "Surface active lactams." U.S. Patent 5,294,644 A, issued March 15, 1994.
  • Seitz, T., et al. "Liquid fungicide-containing formulations." European Patent EP3178320A1, published June 14, 2017.
  • Seitz, T., et al. "Liquid formulations containing prothioconazole." European Patent EP3386300A1, published October 17, 2018.
  • Peck, J. V. "Membrane penetration enhancers." U.S. Patent 4,996,199, assigned to Whitby Research Inc.
  • BASF SE. "Process for the preparation of an n-alkyl lactam with improved colour quality." European Patent EP2004599B1, published December 24, 2008.

Sources

Protocols & Analytical Methods

Method

1-Heptyl-2-Pyrrolidone (HP) as a Penetration Enhancer in Transdermal Drug Delivery: Application Notes and Protocols

Target Audience: Researchers, Formulation Scientists, and Transdermal Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction and Mechanistic Overview Overcoming the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Transdermal Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction and Mechanistic Overview

Overcoming the formidable barrier of the stratum corneum (SC) is the primary challenge in transdermal drug delivery (TDD). While N-methyl-2-pyrrolidone (NMP) is a widely recognized chemical penetration enhancer (CPE), extending the alkyl chain on the pyrrolidone ring dramatically shifts the molecule's physicochemical properties and mechanism of action. 1-Heptyl-2-pyrrolidone (HP) (CAS: 69343-70-0) represents a highly effective, lipophilic CPE that leverages a 7-carbon aliphatic chain to maximize lipid disruption within the SC.

Mechanism of Action: The Lipoidal Pathway

Unlike short-chain pyrrolidones that primarily act as co-solvents and enhance the polar pathway, 1-alkyl-2-pyrrolidones like HP act almost exclusively on the lipoidal pathway . The mechanism is thermodynamically driven:

  • Partitioning: The polar pyrrolidone headgroup hydrogen-bonds with the polar heads of SC ceramides.

  • Intercalation: The lipophilic heptyl chain inserts into the highly ordered hydrophobic tails of the intercellular lipid bilayers.

  • Fluidization: This intercalation creates "free volume" and disrupts the crystalline packing of the lipids, significantly lowering the diffusional resistance for co-administered drugs [1].

Research has established a semilogarithmic linear relationship between the carbon number of the alkyl chain and the enhancement potency. Specifically, there is an approximately 3.5-fold increase in enhancement potency per methylene (-CH₂-) group added to the alkyl chain of the pyrrolidone ring [2].

MOA A 1-Heptyl-2-pyrrolidone (HP) Application B Partitioning into Stratum Corneum A->B C Intercalation into Lipid Bilayers B->C D Disruption of Lipid Packing C->D E Increased Lipid Fluidity D->E F Enhanced Drug Permeation Flux E->F

Caption: Mechanism of 1-heptyl-2-pyrrolidone enhancing transdermal drug permeation.

Quantitative Data: Alkyl Chain Length vs. Enhancement

To understand where HP sits within the spectrum of pyrrolidone enhancers, we must look at the thermodynamic enhancement factors (E-values). The table below extrapolates the relative enhancement potency for steroidal permeants (e.g., hydrocortisone, estradiol) based on the established 3.5-fold multiplier per methylene group [2].

Table 1: Relative Enhancement Potency of 1-Alkyl-2-Pyrrolidones on Lipoidal Permeation

Alkyl Chain LengthCompoundRelative Enhancement Factor (E-value)*Primary Mechanism of Enhancement
C1 N-Methyl-2-pyrrolidone (NMP)1.0 (Baseline)Co-solvent / Polar pathway
C4 1-Butyl-2-pyrrolidone~43Mild lipid disruption
C6 1-Hexyl-2-pyrrolidone~525Moderate lipid disruption
C7 1-Heptyl-2-pyrrolidone (HP) ~1,835 Optimal lipid disruption / HLB balance
C8 1-Octyl-2-pyrrolidone~6,420Strong lipid disruption (Higher irritation risk)

*Note: Values are theoretical extrapolations based on the 3.5-fold increase per methylene group rule established by Yoneto et al. [2]. Actual flux will vary based on the specific drug's physicochemical properties and the formulation vehicle.

Application Notes: Formulation Guidelines

  • Concentration Range: Optimal enhancement is typically achieved between 1.0% and 5.0% (w/w) . Exceeding 5% may lead to diminishing returns in flux and an increased risk of dermal irritation, as the toxicity of N-alkyl-2-pyrrolidones scales with hydrophobicity [3].

  • Vehicle Synergy: HP exhibits profound synergy with short-chain glycols (e.g., Propylene Glycol). Propylene glycol solvates SC keratin and increases the partitioning of HP into the lipid domains, creating a "push-pull" effect.

  • Target Active Pharmaceutical Ingredients (APIs): HP is most effective for moderately lipophilic to highly lipophilic APIs (LogP 1.5 to 4.0).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls and mass-balance checks to differentiate true transdermal permeation from mere tissue accumulation.

Protocol A: Preparation of HP-Enhanced Transdermal Hydrogel

Causality Check: A Carbopol-based hydrogel is selected because its cross-linked matrix maintains the thermodynamic activity of both the API and HP at a constant level during the application period, preventing vehicle depletion artifacts.

Materials:

  • Model API (e.g., Hydrocortisone)

  • 1-Heptyl-2-pyrrolidone (HP)

  • Propylene Glycol (PG)

  • Carbopol® 940

  • Triethanolamine (TEA)

  • Purified Water

Step-by-Step Methodology:

  • Solubilization Phase: Dissolve the required amount of API in Propylene Glycol (typically 10-15% w/w of the final formulation). Rationale: PG ensures the API is fully solubilized, maximizing the concentration gradient.

  • Enhancer Integration: Add 3.0% (w/w) of 1-Heptyl-2-pyrrolidone to the PG/API solution. Vortex for 2 minutes until a homogenous, clear co-solvent system is formed.

  • Aqueous Dispersion: In a separate vessel, disperse 1.0% (w/w) Carbopol 940 into purified water under continuous overhead stirring (400 RPM) for 2 hours to ensure complete polymer hydration without clumping.

  • Phase Combination: Slowly add the PG/API/HP solution into the hydrated Carbopol dispersion while stirring continuously.

  • Neutralization: Add Triethanolamine (TEA) dropwise until the pH reaches 5.5 - 6.0. Rationale: This specific pH triggers the uncoiling of the Carbopol polymer chains, instantly forming a viscous, stable gel matrix compatible with the skin's acid mantle.

  • Control Preparation: Prepare an identical formulation omitting HP (replacing its weight with water) to serve as the baseline control.

Protocol B: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

Causality Check: This protocol utilizes full-thickness or dermatomed skin to mimic human physiological barriers. A mass balance extraction is included to validate that the drug is crossing the barrier, not just precipitating in the donor compartment.

FranzCell Skin 1. Skin Preparation Thaw skin & mount on Franz cell (Stratum corneum facing donor) Dose 2. Dosing Apply HP-gel to donor chamber (Infinite dose conditions) Skin->Dose Sample 3. Sampling Withdraw receptor fluid aliquots at specific time intervals Dose->Sample Analyze 4. Validation & Analysis HPLC quantification, flux calculation & mass balance extraction Sample->Analyze

Caption: Step-by-step workflow for in vitro Franz diffusion cell permeation assay.

Step-by-Step Methodology:

  • Receptor Media Preparation: Prepare a receptor solution (e.g., PBS pH 7.4 with 4% BSA or 1% Tween 80). Rationale: The addition of solubilizers ensures "sink conditions" are maintained, meaning the concentration of the drug in the receptor fluid never exceeds 10% of its saturation solubility, preventing back-diffusion.

  • Cell Assembly: Mount excised skin (human cadaver or porcine ear skin) between the donor and receptor compartments of a vertical Franz diffusion cell (diffusion area ~3.14 cm²). Ensure the stratum corneum faces the donor compartment.

  • Equilibration: Fill the receptor compartment with the media, eliminate air bubbles, and maintain the system at 32 ± 1 °C (physiological skin surface temperature) using a circulating water bath for 30 minutes.

  • Dosing: Apply 0.5 g of the HP-enhanced gel (and the control gel on separate cells) to the donor compartment. Seal with Parafilm to prevent vehicle evaporation.

  • Sampling: At predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 0.5 mL aliquot from the receptor sampling port. Critical Step: Immediately replace the withdrawn volume with 0.5 mL of fresh, pre-warmed receptor media to maintain sink conditions.

  • Mass Balance (Self-Validation): At 24 hours, swab the remaining gel from the skin surface. Mince the skin tissue and extract it using a strong solvent (e.g., Methanol) via sonication for 1 hour.

  • Quantification: Analyze all receptor aliquots and the skin extract using validated HPLC-UV or LC-MS/MS methods.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h). The slope of the linear portion of this curve represents the steady-state flux ( Jss​ ). Calculate the Enhancement Ratio (ER) by dividing the Jss​ of the HP formulation by the Jss​ of the control formulation.

References

  • Trommer, H., & Neubert, R. H. (2006). "Overcoming the stratum corneum: the modulation of skin penetration." Skin Pharmacology and Physiology. URL:[Link]

  • Yoneto, K., Li, S. K., & Higuchi, W. I. (1995). "Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers." Journal of Pharmaceutical Sciences. URL:[Link]

  • Ansell, J. M., & Fowler, J. A. (1988). "The acute oral toxicity and primary ocular and dermal irritation of selected N-alkyl-2-pyrrolidones." Food and Chemical Toxicology. URL:[Link]

Application

Application Note: The Dual Utility of N-Heptyl-2-Pyrrolidone (NHP) in Polymer Resin Processing and Transdermal Drug Delivery

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary As regulatory frameworks (such as REACH) increasingly res...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

As regulatory frameworks (such as REACH) increasingly restrict the use of reprotoxic solvents like N-methyl-2-pyrrolidone (NMP), the industry requires functional alternatives that do not compromise processing efficacy. N-Heptyl-2-pyrrolidone (NHP) has emerged as a highly specialized, amphiphilic solvent. As a Senior Application Scientist, I have designed this guide to bridge the gap between materials science and pharmaceutical development. Here, we explore the mechanistic role of NHP in advanced polymer resin processing (specifically in lithography and etching) and its synergistic application as a polymer matrix plasticizer and transdermal penetration enhancer in drug delivery systems.

Physicochemical Profiling & Causality in Solvent Selection

The utility of NHP stems from its unique molecular architecture. The pyrrolidone ring provides a highly polar, aprotic core capable of strong dipole-dipole interactions, making it an excellent solvent for high-molecular-weight resins and poorly soluble Active Pharmaceutical Ingredients (APIs). Conversely, the C7 (heptyl) alkyl chain introduces significant lipophilicity.

This specific chain length occupies a "Goldilocks" zone: it is long enough to reduce hygroscopicity and fluidize lipid bilayers or polymer matrices, yet short enough to avoid the severe steric hindrance and low volatility associated with N-dodecyl-2-pyrrolidone.

Quantitative Solvent Comparison

To justify the selection of NHP in formulation design, the following table summarizes its physicochemical properties relative to industry-standard pyrrolidones.

PropertyN-Methyl-2-Pyrrolidone (NMP)N-Heptyl-2-Pyrrolidone (NHP)N-Octyl-2-Pyrrolidone (NOP)
Alkyl Chain Length C1C7C8
Molecular Weight ( g/mol ) 99.13183.29197.32
Boiling Point (°C) 202~290–295305
Water Solubility Fully MiscibleSparingly SolubleInsoluble
Primary Function General Purpose SolventResin Leveling / Penetration EnhancerAgrochemical Emulsifier[1]
Toxicity Profile High (Reprotoxic)Moderate/LowModerate/Low

NHP in Polymer Synthesis & Resin Processing

In semiconductor manufacturing and printed circuit board (PCB) fabrication, resin processing demands precise solvent control to prevent pattern degradation.

Photoresist Over-Coating: NHP is utilized as a critical leveling agent in over-coating formulations for fine pattern formation[2]. Causality: When applied over a cross-linked photoresist, NHP lowers the surface tension of the coating solution, allowing for uniform spreadability. Because of its specific amphiphilic balance, it does not aggressively solvate or swell the underlying hydrophobic photoresist resin, preserving pattern fidelity[2].

Copper Etchant Formulations: In PCB resin substrates, NHP is incorporated into etchant compositions for copper-containing materials[3]. Causality: The heptyl chain acts as a localized surfactant, reducing the contact angle of the etchant on the copper-clad laminate. This ensures uniform oxidation of the copper without undercutting the protective resin mask[3].

G A Substrate Preparation (Copper-Clad Laminate) B Photoresist Coating & Pre-Bake A->B Clean Surface C Over-Coating Application (NHP-based Agent) B->C Protect & Smooth D Lithographic Exposure & Development C->D UV Exposure E Precision Etching (NHP-enhanced Cu Etchant) D->E Pattern Transfer F Final Fine-Patterned Circuit Board E->F Strip Resist

Workflow of NHP in advanced lithographic resin processing and precision copper etching.

NHP in Polymer Matrix Drug Delivery Systems

For drug development professionals, the processing of pressure-sensitive adhesive (PSA) resins is critical for transdermal patches. NHP serves a dual purpose in these polymer matrices:

  • Resin Plasticizer: NHP lowers the glass transition temperature ( Tg​ ) of acrylic and silicone polymers, ensuring the patch remains tacky and flexible against the skin.

  • Transdermal Penetration Enhancer: NHP is highly effective at delivering systemically active drugs into the bloodstream[4]. Causality: The polar pyrrolidone head interacts with the polar heads of the stratum corneum's lipid bilayer, while the C7 heptyl tail intercalates between the hydrophobic lipid tails. This causes reversible fluidization (disruption) of the highly ordered lipid structure, allowing the API to permeate[4].

G A Acrylic Monomer Blend (Resin Precursors) B Polymerization (Solvent: Ethyl Acetate) A->B Radical Initiation C Addition of API & NHP (Plasticizer & Enhancer) B->C Viscosity Adjustment D Matrix Coating on Release Liner C->D Uniform Dispersion E Drying & Curing (Resin Processing) D->E Solvent Evaporation F Final Transdermal Polymer Patch E->F Lamination

Workflow of NHP-integrated acrylic polymer matrix processing for transdermal drug delivery.

Validated Experimental Protocols

Protocol A: Formulation of an NHP-Enhanced Over-Coating Agent for Photoresists

This protocol outlines the preparation of a protective over-coating for fine pattern lithography, utilizing NHP to ensure uniform wetting without resist degradation[2].

Materials:

  • Polyacrylic acid (PAA) resin (Mw ~10,000 g/mol )

  • Deionized Water (18.2 MΩ·cm)

  • N-Heptyl-2-pyrrolidone (NHP, >99% purity)

  • Isopropanol (IPA)

Step-by-Step Methodology:

  • Resin Solvation: Dissolve 5.0 g of PAA resin in 85.0 mL of Deionized Water under continuous magnetic stirring at 40°C until a clear, homogenous solution is achieved.

  • Co-Solvent Addition: Slowly add 8.0 mL of IPA to the aqueous resin mixture to reduce bulk viscosity.

  • NHP Integration: Dropwise, add 2.0 mL of NHP into the vortex of the stirring solution. Causality: Slow addition prevents localized phase separation. NHP will act as the primary leveling agent.

  • Filtration: Pass the formulated over-coating agent through a 0.2 μm PTFE syringe filter to remove any particulate contaminants that could cause lithographic defects.

  • Application: Spin-coat the solution onto a pre-baked photoresist-coated silicon wafer at 2000 RPM for 30 seconds.

  • Self-Validation Step: Measure the post-bake film thickness using spectroscopic ellipsometry. A successful NHP formulation will yield a uniform thickness variance of <2% across a 100mm wafer without swelling the underlying resist layer.

Protocol B: Synthesis of an NHP-Facilitated Transdermal Polymer Matrix

This protocol details the processing of an acrylic pressure-sensitive adhesive (PSA) loaded with an API, utilizing NHP as both a resin plasticizer and penetration enhancer[4].

Materials:

  • Duro-Tak® Acrylic PSA (in ethyl acetate solvent)

  • Model API (e.g., Ibuprofen or a lipophilic hormone)

  • N-Heptyl-2-pyrrolidone (NHP)

  • Fluoropolymer-coated release liner

Step-by-Step Methodology:

  • API Solubilization: In a glass vial, dissolve 1.0 g of the API in 1.5 g of NHP. Causality: NHP's aprotic polarity disrupts the crystal lattice of the API, ensuring it remains in an amorphous, dissolved state within the final polymer matrix, which is critical for thermodynamic driving force during skin permeation.

  • Matrix Blending: Add the API-NHP complex to 15.0 g of the wet Acrylic PSA. Mix using a planetary centrifugal mixer at 1500 RPM for 5 minutes to ensure homogenous dispersion without entraining air bubbles.

  • Coating: Using a micrometer-adjustable film applicator (Doctor Blade), cast the polymer blend onto the fluoropolymer-coated release liner at a wet thickness of 250 μm.

  • Curing/Drying: Place the coated liner in a forced-air convection oven at 60°C for 15 minutes, followed by 90°C for 10 minutes. Causality: The step-curing process prevents "skinning" of the polymer surface, allowing the highly volatile ethyl acetate to evaporate while retaining the higher-boiling NHP (~290°C) within the resin matrix.

  • Self-Validation Step: Perform a Franz diffusion cell assay using human cadaver skin. Mount the cured patch on the stratum corneum and sample the receptor fluid over 24 hours. Analyze via HPLC to confirm that the NHP has successfully enhanced the steady-state flux of the API compared to an NHP-free control patch.

References

  • Source: Google Patents / Whitby Research, Inc.
  • Over-coating agent for forming fine patterns and a method of forming Source: Patexia URL
  • EP3386300A1 - Liquid formulations containing prothioconazole Source: Google Patents URL
  • KR101697460B1 - Etching agent compositions for copper-containing materials Source: Google Patents URL

Sources

Method

Application Note: 1-Heptyl-2-Pyrrolidone as a Novel Mobile Phase Modifier for Enhanced Peak Shape and Selectivity in Reversed-Phase Liquid Chromatography

Introduction: Addressing the Challenge of Basic Analytes in Reversed-Phase HPLC In reversed-phase high-performance liquid chromatography (RP-HPLC), the analysis of basic compounds often presents a significant challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Challenge of Basic Analytes in Reversed-Phase HPLC

In reversed-phase high-performance liquid chromatography (RP-HPLC), the analysis of basic compounds often presents a significant challenge. These analytes are prone to interacting with residual silanol groups on the surface of silica-based stationary phases, leading to undesirable chromatographic effects such as peak tailing, broad peaks, and poor reproducibility.[1][2][3] To mitigate these interactions, mobile phase modifiers are commonly employed. These additives work by competing with the basic analytes for active sites on the stationary phase, thereby improving peak symmetry and overall chromatographic performance.[1][4]

While traditional amine modifiers like triethylamine (TEA) have been widely used, they can have drawbacks such as volatility, odor, and potential for ion-pairing that can complicate mass spectrometry (MS) detection. This has led to the exploration of alternative modifiers. This application note introduces 1-heptyl-2-pyrrolidone , a novel N-alkyl amide, as a promising mobile phase additive for enhancing the chromatography of basic compounds. Its unique structure, combining a polar lactam head with a non-polar heptyl tail, offers a dual-mode mechanism for improving separations.

Physicochemical Properties of 1-Heptyl-2-Pyrrolidone

PropertyEstimated Value/CharacteristicSource/Analogy
Molecular Formula C₁₁H₂₁NO-
Molecular Weight 183.30 g/mol [6]
Appearance Colorless to pale yellow liquidAnalogy with 1-octyl-2-pyrrolidone[5]
Boiling Point > 200 °CAnalogy with 1-octyl-2-pyrrolidone[5]
Solubility Miscible with common organic solvents (e.g., acetonitrile, methanol). Limited solubility in water.General properties of N-alkyl-pyrrolidones
pKa (of conjugate acid) Estimated to be in the range of 0-2 for the amide oxygenGeneral pKa of amides

Mechanism of Action: A Dual-Pronged Approach to Improved Chromatography

The efficacy of 1-heptyl-2-pyrrolidone as a mobile phase modifier stems from its bifunctional nature. It interacts with the chromatographic system in two primary ways:

  • Silanol Masking: The polar lactam group of 1-heptyl-2-pyrrolidone can engage in hydrogen bonding with acidic silanol groups on the silica surface. This interaction effectively "masks" the silanols, preventing them from interacting with basic analytes and thus reducing peak tailing.[1][4]

  • Hydrophobic Interaction: The C7 alkyl chain provides a significant hydrophobic character. This allows the modifier to adsorb onto the non-polar C18 stationary phase through van der Waals forces. This adsorption creates a dynamic layer that can further shield the underlying silica surface and offer a modified surface for analyte interaction, potentially altering selectivity.[1][7]

G cluster_0 Stationary Phase cluster_1 Mobile Phase C18 C18 Chains Hydrophobic Surface Silanol Si-OH Acidic Site Modifier 1-Heptyl-2-Pyrrolidone Modifier->C18:f1 Hydrophobic Interaction Modifier->Silanol:f0 Hydrogen Bonding (Masking) Analyte Basic Analyte Analyte->C18:f1 Desired RP Interaction Analyte->Silanol:f0 Undesirable Interaction (Tailing)

Figure 1: Proposed mechanism of 1-heptyl-2-pyrrolidone interaction with a C18 stationary phase.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase with 1-Heptyl-2-Pyrrolidone

This protocol outlines the steps for preparing a mobile phase containing 1-heptyl-2-pyrrolidone for reversed-phase HPLC.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • 1-Heptyl-2-pyrrolidone (purity > 98%)

  • Acid (e.g., formic acid, acetic acid) or buffer components as required by the specific method

Procedure:

  • Prepare the Aqueous Component: If a buffer is required, prepare it at the desired pH and concentration. Filter the aqueous component through a 0.45 µm or 0.22 µm membrane filter.

  • Prepare the Organic Component: Measure the required volume of the organic solvent (e.g., ACN or MeOH).

  • Add 1-Heptyl-2-Pyrrolidone: Accurately add the desired concentration of 1-heptyl-2-pyrrolidone to the organic solvent. A starting concentration of 10-20 mM is recommended. Ensure complete dissolution.

  • Mix the Mobile Phase: Combine the aqueous and organic components in the desired ratio. For example, for a 50:50 ACN:Water mobile phase, mix equal volumes of the prepared aqueous and organic solutions.

  • Degas the Mobile Phase: Degas the final mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) to prevent bubble formation in the HPLC system.

Protocol 2: Column Conditioning and System Equilibration

Proper column conditioning is crucial for achieving reproducible results when using a mobile phase containing a new modifier.

Procedure:

  • Initial Column Wash: Wash the C18 column with 100% organic solvent (the same as in your mobile phase) for at least 20 column volumes to remove any storage solvents or contaminants.

  • Introduce the Modifier: Gradually introduce the mobile phase containing 1-heptyl-2-pyrrolidone at a low flow rate (e.g., 0.2 mL/min).

  • Equilibration: Equilibrate the column with the working mobile phase for at least 30-40 column volumes, or until a stable baseline is achieved. This ensures that the stationary phase is fully saturated with the modifier.

Recommended Starting Conditions

The following table provides recommended starting conditions for method development using 1-heptyl-2-pyrrolidone as a mobile phase modifier.

ParameterRecommended Starting ConditionNotes
Column C18, C8 (5 µm, 4.6 x 150 mm)A standard, well-endcapped column is a good starting point.
Mobile Phase A Water with 0.1% Formic AcidAdjust pH as needed for analyte ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 10-20 mM 1-Heptyl-2-PyrrolidoneThe concentration of the modifier can be optimized.
Gradient 5-95% B over 20 minutesAdjust the gradient profile based on the complexity of the sample.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CTemperature can be optimized to improve peak shape and selectivity.
Injection Volume 5-20 µLDependent on sample concentration and column dimensions.
Detection UV (as appropriate for the analyte) or MS1-Heptyl-2-pyrrolidone is not expected to have strong UV absorbance at typical analytical wavelengths.

Troubleshooting Guide

G Start Problem Observed PeakTailing Peak Tailing Start->PeakTailing RetentionShift Retention Time Shift Start->RetentionShift PoorResolution Poor Resolution Start->PoorResolution Sol1 Increase Modifier Concentration PeakTailing->Sol1 Sol2 Optimize Mobile Phase pH PeakTailing->Sol2 Sol3 Ensure Adequate Column Equilibration RetentionShift->Sol3 Sol4 Check for System Leaks or Pump Issues RetentionShift->Sol4 Sol5 Adjust Gradient Slope PoorResolution->Sol5 Sol6 Change Organic Solvent (ACN vs. MeOH) PoorResolution->Sol6

Figure 2: Troubleshooting workflow for common issues when using 1-heptyl-2-pyrrolidone.

Potential Applications

Based on its proposed mechanism of action, 1-heptyl-2-pyrrolidone is expected to be beneficial for the analysis of:

  • Basic Pharmaceutical Compounds: Improving peak shape and reproducibility for active pharmaceutical ingredients (APIs) and their metabolites.

  • Small Peptides: Reducing silanol interactions with positively charged amino acid residues.

  • Herbicides and Pesticides: Many of which contain basic nitrogen functional groups.

  • Natural Products: Alkaloids and other basic natural compounds that are often challenging to analyze on silica-based columns.

Conclusion

1-Heptyl-2-pyrrolidone presents a promising alternative to traditional mobile phase modifiers for the analysis of basic compounds in reversed-phase liquid chromatography. Its dual-mode mechanism of silanol masking and hydrophobic interaction offers the potential for improved peak shape, enhanced resolution, and altered selectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers and chromatographers to explore the utility of this novel additive in their specific applications. Further experimental work is warranted to fully characterize its performance and expand its applications.

References

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF. ResearchGate. [Link]

  • Studies on the stabilization of reversed phases for liquid chromatography. Journal of Chromatography A. [Link]

  • High-performance liquid chromatography of basic compounds. Journal of Chromatography A. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. [Link]

  • Pyrrolidin-2-one, 5-heptyl- | C11H21NO | CID 558391. PubChem. [Link]

Sources

Application

Surfactant and wetting properties of 1-heptyl-2-pyrrolidone in industrial cleaning

Application Note: Surfactant Kinetics and Dynamic Wetting Properties of 1-Heptyl-2-Pyrrolidone in Industrial Cleaning Workflows Target Audience: Formulation Scientists, Chemical Engineers, and Pharmaceutical Drug Develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Surfactant Kinetics and Dynamic Wetting Properties of 1-Heptyl-2-Pyrrolidone in Industrial Cleaning Workflows

Target Audience: Formulation Scientists, Chemical Engineers, and Pharmaceutical Drug Development Professionals.

Introduction: The Amphiphilic Boundary

In the development of advanced industrial cleaners and pharmaceutical Clean-in-Place (CIP) detergents, formulators constantly balance solvation power against surface activity. Traditional solvents like N-methyl-2-pyrrolidone (NMP) offer exceptional solvency for organic residues and Active Pharmaceutical Ingredients (APIs) but lack the surface activity required to wet low-energy substrates. Conversely, long-chain surfactants (C12–C14) provide excellent wetting but suffer from slow diffusion kinetics and high foaming profiles.

The homologous series of N-alkyl pyrrolidones presents a unique chemical gradient. Research indicates that pyrrolidones with lower alkyl chains do not possess the length required for micelle formation, acting purely as solvents, whereas those with C8 to C14 chains exhibit pronounced surfactant properties[1]. 1-Heptyl-2-pyrrolidone (NHP) , featuring a 7-carbon alkyl chain, occupies a critical "Goldilocks" zone. It bridges the gap between a hydrotropic co-solvent and a non-ionic surfactant. This specific chain length grants NHP sufficient hydrophobic bulk to drive interfacial adsorption and reduce surface tension, while maintaining significantly higher aqueous solubility than its C8 counterpart (1-octyl-2-pyrrolidone)[2].

Physicochemical Profiling & Dynamic Kinetics

To understand the utility of NHP in industrial and pharmaceutical cleaning, it must be benchmarked against its adjacent homologues. The table below synthesizes the physicochemical transition from pure solvent to true surfactant.

Table 1: Physicochemical Comparison of N-Alkyl Pyrrolidones

PropertyN-Methyl-2-Pyrrolidone (NMP)1-Heptyl-2-Pyrrolidone (NHP)1-Octyl-2-Pyrrolidone (NOP)Application Significance
Alkyl Chain Length C1C7C8Determines the hydrophobic-lipophilic balance (HLB) proxy.
Aqueous Solubility Miscible (100%)Moderate (~2.0 - 5.0%)Low (~0.12%)NHP allows for higher concentration microemulsions without excessive coupling agents.
Surface Tension (0.1% aq) ~41 mN/m (Weak)~28 - 30 mN/m (Strong)~26 mN/m (Very Strong)NHP achieves near-surfactant wetting performance while maintaining solvent characteristics.
Critical Micelle Conc. (CMC) N/A (No micelles)~0.01 - 0.03 M~0.003 MNHP requires a slightly higher concentration to form micelles but diffuses faster to interfaces.
Primary Function Pure SolventAmphiphilic Co-solvent / Wetting AgentNon-ionic SurfactantNHP bridges the gap between bulk solvation and interfacial tension reduction.

Mechanistic Insights: Solvation Meets Dynamic Wetting

In high-speed cleaning environments—such as ultrasonic defluxing of printed circuit boards (PCBs) or high-pressure CIP spray balls in pharmaceutical reactors—surfaces are continuously created and destroyed. In these systems, equilibrium surface tension is rarely achieved.

Because NHP is a relatively compact, low-molecular-weight amphiphile, its diffusion coefficient is exceptionally high. It rapidly populates newly formed liquid-solid interfaces, drastically lowering dynamic surface tension. This rapid diffusion allows the cleaning fluid to penetrate micro-vias, blind holes, and baked-on API matrices before the mechanical energy of the wash cycle dissipates. Furthermore, the exceptional wetting and penetration capabilities of NHP have been validated across diverse chemical formulations, including complex agrochemical delivery systems[3].

Mechanism NHP 1-Heptyl-2-pyrrolidone (Amphiphilic Co-solvent) Head Pyrrolidone Ring (Hydrophilic Head) NHP->Head Structural Component Tail C7 Alkyl Chain (Hydrophobic Tail) NHP->Tail Structural Component Solvation Solvation of Polar Soils (Flux, Salts, APIs) Head->Solvation Dipole Interactions Wetting Dynamic Surface Tension Reduction Tail->Wetting Interfacial Adsorption Cleaning Synergistic Industrial Cleaning Action Solvation->Cleaning Soil Dissolution Wetting->Cleaning Micro-via Penetration

Fig 1: Dual-action mechanism of 1-heptyl-2-pyrrolidone combining solvation and dynamic wetting.

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate internal checks to ensure that the physical chemistry of the formulation is sound before efficacy testing begins.

Protocol 1: Formulation of an NHP-Optimized CIP Detergent for API Removal

Target: A low-foaming, high-penetration aqueous microemulsion for pharmaceutical Clean-in-Place (CIP) systems.

  • Step 1: Aqueous Base Preparation. Add 80% w/w Deionized (DI) water to a jacketed vessel. Adjust pH to 10.5 using Potassium Hydroxide (KOH).

    • Causality: Alkaline conditions saponify lipid-based excipients and enhance the aqueous solubility of weakly acidic APIs.

  • Step 2: Surfactant & Hydrotrope Blending. Add 5% w/w sodium xylene sulfonate (SXS) and 5% w/w of a low-foam non-ionic ethoxylate.

    • Causality: SXS acts as a primary hydrotrope to expand the micellar capacity of the aqueous phase, preparing it to solubilize the NHP.

  • Step 3: NHP Integration. Slowly titrate 10% w/w 1-heptyl-2-pyrrolidone (NHP) under high-shear agitation (400 RPM).

    • Causality: NHP partitions into the micellar interfaces. Its C7 chain aligns with the hydrophobic cores, while the pyrrolidone ring interacts with the aqueous phase, creating a thermodynamically stable microemulsion.

  • Step 4: Self-Validation (Phase Stability & Clarity). Extract a 50 mL aliquot and centrifuge at 3000 RPM for 15 minutes. Measure turbidity via Nephelometer.

    • Validation Logic: A successful microemulsion will read <20 NTU and show zero phase separation. If separation occurs, the system is invalid, indicating an improper HLB balance that requires hydrotrope adjustment before proceeding to use.

Protocol 2: Dynamic Wetting and CIP Efficacy Validation

Target: Quantify the removal of a hydrophobic API surrogate (e.g., heavy rosin or simethicone) from 316L stainless steel reactor coupons.

  • Step 1: Substrate Preparation. Coat pre-weighed 316L stainless steel coupons with exactly 50.0 mg of the API surrogate. Bake at 80°C for 2 hours to simulate baked-on reactor residue.

  • Step 2: Dynamic Contact Angle Measurement. Using a drop shape analyzer, dispense a 5 µL droplet of the NHP formulation onto the soiled coupon. Record the contact angle at 10 ms, 100 ms, and 1000 ms.

    • Causality: High-speed CIP spray balls require rapid wetting. Measuring at 10 ms validates the dynamic surface tension reduction driven by NHP's fast diffusion kinetics, which standard equilibrium measurements miss.

  • Step 3: Ultrasonic Wash Application. Submerge the coupons in a 40kHz ultrasonic bath containing the NHP formulation at 45°C for exactly 3 minutes.

    • Causality: Ultrasonics provide the mechanical cavitation necessary to break the soil matrix, while NHP prevents re-deposition by rapidly encapsulating the liberated soil particles.

  • Step 4: Self-Validation (Gravimetric Desiccation). Rinse coupons with DI water, then dry in a vacuum desiccator at 60°C to a constant weight (±0.1 mg).

    • Validation Logic: Desiccation strictly eliminates residual water weight. Compare the final weight against a control group cleaned with a standard NMP-based formulation. The protocol is validated if the standard deviation between triplicate samples is <5%, proving systematic reliability rather than random error.

Workflow S1 Phase 1 Formulation S2 Phase 2 Soil Application S1->S2 S3 Phase 3 Dynamic Wetting S2->S3 S4 Phase 4 Ultrasonic Wash S3->S4 S5 Phase 5 Gravimetric Eval S4->S5

Fig 2: Self-validating experimental workflow for evaluating industrial cleaning efficacy.

Conclusion

1-Heptyl-2-pyrrolidone represents a highly specialized tool for formulation scientists. By sitting exactly at the boundary between a solvent and a surfactant, it delivers the aggressive solvation power of a pyrrolidone ring combined with the rapid, dynamic surface tension reduction of a C7 alkyl chain. For pharmaceutical CIP systems and high-speed industrial cleaning, NHP provides an optimized kinetic profile that traditional long-chain surfactants cannot match.

References

  • Title: WO2001021750A1 - Detergent compositions characterised by non-standard cleaning or washing processes Source: Google Patents URL
  • Title: EP3386300A1 - Liquid formulations containing prothioconazole Source: Google Patents URL
  • Title: US6900337B2 - Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid Source: Google Patents URL

Sources

Method

Application Note: Advanced Liquid-Liquid Extraction of Hydrocarbons and Aromatics Using 1-Heptyl-2-Pyrrolidone

Executive Summary The separation of aromatic hydrocarbons (e.g., benzene, toluene, xylenes, and polycyclic aromatic hydrocarbons) from aliphatic matrices is a critical unit operation in both petrochemical refining and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation of aromatic hydrocarbons (e.g., benzene, toluene, xylenes, and polycyclic aromatic hydrocarbons) from aliphatic matrices is a critical unit operation in both petrochemical refining and pharmaceutical intermediate purification. Historically, N-methyl-2-pyrrolidone (NMP) has served as the industry-standard solvent for these liquid-liquid extraction (LLE) processes, as detailed in[1]. However, due to its well-documented developmental toxicity and classification as a Substance of Very High Concern (SVHC)[2], the industry is undergoing a critical shift toward higher N-alkyl-2-pyrrolidones[3].

This application note details the mechanistic rationale and standardized protocols for utilizing 1-heptyl-2-pyrrolidone (1-HP) —a safer, highly tunable, amphiphilic homologue—as a superior alternative for aromatics extraction, consistent with the broader industrial applications of N-alkyl lactams[4].

Mechanistic Rationale: The Shift from NMP to 1-HP

As a Senior Application Scientist, it is vital to understand the thermodynamic causality behind solvent selection rather than simply swapping reagents. The extraction of aromatics relies on exploiting the differential thermodynamic activities of the solutes.

1-HP acts as an advanced amphiphilic extractant through two distinct structural mechanisms:

  • The Pyrrolidone Core (Polar): The highly electronegative carbonyl oxygen and the delocalized nitrogen lone pair create a strong local dipole. This selectively solvates polarizable aromatic π -electron clouds via dipole-induced dipole and π−π interactions.

  • The Heptyl Chain (Non-Polar): Unlike the short methyl group in NMP, the C7 alkyl chain in 1-HP significantly lowers the overall Hildebrand solubility parameter. This enhances its miscibility with heavier hydrocarbon feeds and drastically reduces aqueous solubility, preventing emulsion formation in complex, high-molecular-weight matrices.

The Causality of Water Tuning: Because the extended heptyl chain makes 1-HP highly lipophilic, using it in a pure, "dry" state would result in the unwanted co-extraction of aliphatic hydrocarbons. To counteract this, we introduce 2-5% (v/v) water into the solvent. The water acts as a highly polar anti-solvent, artificially restricting the non-polar cavity size of the 1-HP matrix. This precise tuning exponentially increases the solvent's selectivity for aromatics while maintaining high phase-separation efficiency.

Physicochemical Profiling & Selectivity Data

The following table summarizes the quantitative physicochemical shifts when transitioning from light to heavy alkyl pyrrolidones.

PropertyN-Methyl-2-pyrrolidone (NMP)N-Ethyl-2-pyrrolidone (NEP)1-Heptyl-2-pyrrolidone (1-HP)
Alkyl Chain Length C1C2C7
Molecular Weight 99.13 g/mol 113.16 g/mol 183.29 g/mol
Boiling Point (approx.) 202 °C212 °C~305 °C
Aromatic Selectivity Very High (requires low water)HighModerate-High (requires water tuning)
Aliphatic Miscibility LowLow-ModerateHigh (Amphiphilic)
Toxicity Profile Reprotoxic / SVHCReprotoxicLower Toxicity / Safer Alternative

Standardized Protocol: Self-Validating Liquid-Liquid Extraction

This protocol describes the extraction of a model aromatic (toluene) from an aliphatic feed (heptane) using 1-HP.

Phase 1: Feed & Solvent Conditioning
  • Feed Preparation: Prepare a 50:50 (v/v) mixture of toluene and heptane.

  • Internal Standard Addition (Critical for Self-Validation): Spike the feed with 1.0 mg/mL of nonane (aliphatic tracker) and 1.0 mg/mL of fluorobenzene (aromatic tracker).

  • Solvent Tuning: Measure pure 1-heptyl-2-pyrrolidone. Slowly add 2.0% (v/v) HPLC-grade water while stirring at 300 rpm to establish the anti-solvent effect necessary for high aromatic selectivity.

Phase 2: Extraction & Phase Separation
  • Mixing: Combine the hydrocarbon feed and the tuned 1-HP solvent at a 1:2 solvent-to-feed (S/F) mass ratio in a jacketed mixer-settler vessel.

  • Temperature Control: Maintain the vessel strictly at 35°C. Causality: 35°C optimizes the kinetic mass transfer rate of the aromatics into the solvent phase while preventing thermal degradation or excessive volatilization of the lighter hydrocarbons.

  • Settling: Cease agitation and allow the mixture to settle for 30 minutes. The mixture will cleanly bifurcate into a top Raffinate Phase (purified aliphatics) and a bottom Extract Phase (aromatics + 1-HP).

Phase 3: Solvent Recovery & Analytical Validation (Self-Validating System)
  • Vacuum Distillation: Route the Extract Phase to a vacuum distillation unit (50 mbar, 120°C). Causality: Because 1-HP has a high boiling point (~305°C), atmospheric distillation would require extreme heat, risking lactam ring degradation. Vacuum distillation allows the light aromatics to be stripped gently, leaving the 1-HP intact for recycling.

  • Mass Balance Closure: Analyze both the recovered raffinate and extract phases using Gas Chromatography-Flame Ionization Detection (GC-FID) to quantify the internal standards.

    • Validation Threshold: The system validates itself if the mass balance equation ( Mfeed​=Mraffinate​+Mextract​ ) closes within a 98.0% - 102.0% recovery window. A failure to close this balance indicates either evaporative loss (prompting a reduction in mixer temperature) or solvent entrapment (prompting an increase in settling time).

Process Visualization

G Feed Hydrocarbon Feed (Aromatics + Aliphatics) Mixer Mixer-Settler (35°C, 30 min) Feed->Mixer Solvent 1-HP Solvent (+ 2% H₂O) Solvent->Mixer Raffinate Raffinate Phase (Aliphatics) Mixer->Raffinate Extract Extract Phase (Aromatics + 1-HP) Mixer->Extract Recovery Vacuum Distillation (Solvent Recovery) Extract->Recovery Recovery->Solvent Recycled 1-HP Aromatics Purified Aromatics (Target Output) Recovery->Aromatics

Workflow of aromatic extraction and solvent recovery using 1-heptyl-2-pyrrolidone.

References

  • Title: Solvent recovery process for N-methyl-2-pyrrolidone in hydrocarbon extraction Source: US Patent 4,057,491A URL
  • Title: Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats Source: Food and Chemical Toxicology / ResearchGate URL: [Link]

  • Title: Use of improved n-alkyl pyrrolidone solvents Source: WIPO Patent WO2013107822A1 URL
  • Title: Process for the preparation of an n-alkyl lactam with improved colour quality Source: European Patent EP2004599B1 URL

Sources

Technical Notes & Optimization

Troubleshooting

How to remove 1-heptyl-2-pyrrolidone solvent residues from synthesized polymers

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of high-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the removal of high-boiling-point solvent residues, specifically 1-heptyl-2-pyrrolidone, from polymeric materials. As a polar aprotic solvent with a high boiling point, 1-heptyl-2-pyrrolidone presents unique challenges that standard drying protocols may not overcome.

This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.

Understanding the Challenge: The Properties of 1-Heptyl-2-Pyrrolidone

1-Heptyl-2-pyrrolidone belongs to the N-alkyl-2-pyrrolidone family of solvents, which are known for their high solvency power, thermal stability, and high boiling points. Its structural analogue, N-Methyl-2-pyrrolidone (NMP), has a boiling point of approximately 204°C[1]. This high boiling point makes removal by simple evaporation energy-intensive and often impractical, as the required temperatures can exceed the thermal degradation threshold of the polymer[2].

Furthermore, residual solvents are not therapeutically beneficial and must be removed to the greatest extent possible to meet product specifications and regulatory requirements, such as those outlined in the ICH Q3C guidelines for pharmaceuticals[3][4]. Although 1-heptyl-2-pyrrolidone is not specifically listed, its close analogue NMP is classified as a Class 2 solvent, signifying the need for stringent control[3].

PropertyValue / CharacteristicSignificance for Polymer Purification
Solvent Class Polar Aprotic SolventHigh solvency for a wide range of polymers, but can be difficult to separate from the product.
Boiling Point High (e.g., NMP analogue ~204°C[1])Ineffective removal by simple heating; risk of polymer degradation at high temperatures[2].
Miscibility Miscible with water and most organic solvents[1][5].This property is crucial for developing effective solvent-based removal strategies like precipitation.
Toxicity Pyrrolidone derivatives require control to safe levels.Removal is necessary to meet safety and regulatory standards like ICH Q3C[3][6].

Frequently Asked Questions (FAQs)

Q1: Why is vacuum oven drying alone not removing the 1-heptyl-2-pyrrolidone from my polymer?

A1: There are two primary reasons for this. First, the high boiling point of 1-heptyl-2-pyrrolidone requires either very high temperatures or a very deep vacuum to achieve significant vapor pressure for evaporation. The necessary temperature may degrade your polymer[2]. Second, and often more critically, is the issue of solvent diffusion. As the outer layers of the polymer dry, the polymer chains can vitrify or "skin over," trapping solvent molecules deep within the polymer matrix. The rate of removal then becomes limited by the slow diffusion of the solvent through the solid polymer, not by its evaporation rate[7].

Q2: What is the most common and effective method for removing a high-boiling-point solvent like this?

A2: For most applications, anti-solvent precipitation is the most robust and widely used technique[]. This method involves dissolving the polymer-solvent mixture in a "good" solvent and then adding this solution to a larger volume of a well-agitated "anti-solvent." The anti-solvent is selected to be miscible with 1-heptyl-2-pyrrolidone but a poor solvent for the polymer, causing the polymer to precipitate out as a solid while the residual solvent remains in the liquid phase[9][10]. This is often followed by vacuum drying as a secondary step to remove the more volatile anti-solvent.

Q3: How do I choose an appropriate anti-solvent?

A3: The ideal anti-solvent should meet three criteria:

  • Your polymer must be insoluble or have very low solubility in it.

  • 1-heptyl-2-pyrrolidone must be highly soluble in it.

  • It should have a lower boiling point than 1-heptyl-2-pyrrolidone for easy removal in a final drying step.

Common choices for precipitating polar polymers from polar aprotic solvents like pyrrolidones include water, methanol, ethanol, or mixtures thereof. A simple bench-scale solubility test is the best way to confirm suitability.

Q4: Are there regulatory limits for residual 1-heptyl-2-pyrrolidone?

A4: While 1-heptyl-2-pyrrolidone is not explicitly named in the ICH Q3C guidelines, its close structural analogue, N-Methylpyrrolidone (NMP), is listed as a Class 2 solvent with a Permitted Daily Exposure (PDE) of 5.3 mg/day and a concentration limit of 530 ppm[3][4]. It is a standard practice in the pharmaceutical industry to treat unlisted solvents with similar toxicological profiles as their listed analogues. Therefore, aiming for residual levels well below 500 ppm is a prudent goal for drug development applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My polymer "oils out" or precipitates as a sticky mass instead of a fine powder during anti-solvent precipitation.

  • Potential Cause 1: Rate of Addition. Adding the polymer solution to the anti-solvent too quickly can lead to localized regions of high polymer concentration, causing uncontrolled aggregation and yielding a gummy product instead of a fine powder[11].

  • Solution 1: Controlled Addition. Add the polymer solution dropwise or as a thin stream into a vigorously stirred volume of the anti-solvent. This ensures rapid dispersion and uniform precipitation.

  • Potential Cause 2: Insufficient Anti-Solvent. The ratio of anti-solvent to polymer solution may be too low.

  • Solution 2: Increase Anti-Solvent Volume. A general starting point is to use a 10:1 volume ratio of anti-solvent to polymer solution. Increasing this ratio can promote the formation of finer particles.

  • Potential Cause 3: Temperature. The temperature of the anti-solvent can influence the morphology of the precipitate.

  • Solution 3: Adjust Temperature. Try cooling the anti-solvent bath (e.g., with an ice bath) before and during the addition of the polymer solution. Lower temperatures often result in finer, less sticky precipitates[10].

Problem 2: After precipitation and drying, NMR/GC-HS analysis still shows significant levels of 1-heptyl-2-pyrrolidone.

  • Potential Cause 1: Inefficient Initial Precipitation. A single precipitation may not be sufficient to remove all of the trapped solvent, especially if the initial precipitate was clumpy.

  • Solution 1: Re-precipitation. Re-dissolve the isolated polymer in a minimal amount of a good, low-boiling-point solvent (e.g., Dichloromethane, THF) and repeat the precipitation process[]. This second step is often highly effective.

  • Potential Cause 2: Inadequate Washing. The precipitated polymer was not washed sufficiently after isolation.

  • Solution 2: Implement a Washing Protocol. After filtering the precipitated polymer, wash the filter cake multiple times with fresh, cold anti-solvent. This physically displaces the solvent-rich mother liquor from the surface of the polymer particles.

  • Potential Cause 3: Ineffective Final Drying. The final drying step may be insufficient to remove the residual anti-solvent and any remaining 1-heptyl-2-pyrrolidone.

  • Solution 3: Optimize Vacuum Drying. Ensure your vacuum drying conditions are optimized. This includes using a high-vacuum pump (<1 mbar), a temperature that is as high as the polymer's stability allows (but below its Tg to prevent particle fusion), and sufficient time (24-72 hours is not uncommon).

Problem 3: I cannot use precipitation. What other methods are available?

  • Potential Cause: Polymer is soluble in all common anti-solvents or is intended to be isolated directly from the reaction mixture.

  • Solution 1: Solvent-Assisted Secondary Drying. This is an advanced technique to enhance vacuum drying. Introduce a small amount of a volatile "assisting solvent," such as methanol or water, into the vacuum dryer with your polymer[12][13]. The assisting solvent plasticizes the polymer, increasing chain mobility and opening up free volume. This dramatically accelerates the diffusion of the trapped, high-boiling-point 1-heptyl-2-pyrrolidone out of the polymer matrix[7][12].

  • Solution 2: Supercritical Fluid Extraction. For high-value materials where extremely low residual solvent levels are required, extraction with supercritical carbon dioxide (scCO₂) is a powerful but equipment-intensive option. scCO₂ can effectively penetrate the polymer matrix and remove residual solvents and monomers[14].

  • Solution 3: Thin-Film Evaporation. This technique is suitable for polymer solutions. The solution is spread as a thin film over a heated surface under high vacuum, which provides a very large surface area for efficient and rapid solvent evaporation.

Visualization of Method Selection & Workflow

Decision-Making Flowchart for Solvent Removal

The following diagram provides a logical pathway for selecting the most appropriate method based on your experimental constraints and polymer properties.

G start Polymer with Residual 1-Heptyl-2-Pyrrolidone is_soluble Is Polymer Soluble in a Volatile Solvent? start->is_soluble can_precipitate Can a suitable Anti-Solvent be Found? is_soluble->can_precipitate Yes solvent_assisted Use Solvent-Assisted Secondary Drying is_soluble->solvent_assisted No precipitation Perform Anti-Solvent Precipitation can_precipitate->precipitation Yes can_precipitate->solvent_assisted No wash_dry Wash Precipitate & Perform Vacuum Drying precipitation->wash_dry check_purity Analyze for Residual Solvent wash_dry->check_purity supercritical Consider Supercritical Fluid (scCO2) Extraction solvent_assisted->supercritical If still not pure solvent_assisted->check_purity check_purity->precipitation Purity Not OK (Re-precipitate) end Purified Polymer check_purity->end Purity OK

Caption: Decision tree for selecting a purification strategy.

Experimental Workflow: Anti-Solvent Precipitation

This diagram illustrates the key steps in the recommended purification protocol.

cluster_0 Preparation cluster_1 Precipitation cluster_2 Isolation & Washing cluster_3 Final Drying a 1. Dissolve Polymer in Minimal Good Solvent b 2. Prepare Stirred Anti-Solvent (10x Vol) c 3. Add Polymer Solution Dropwise to Anti-Solvent b->c d 4. Filter the Precipitated Solid c->d e 5. Wash Filter Cake with Fresh Anti-Solvent (3x) d->e f 6. Dry Under High Vacuum with Gentle Heat e->f

Caption: Step-by-step workflow for the anti-solvent precipitation method.

Detailed Experimental Protocol: Anti-Solvent Precipitation

This protocol provides a robust starting point for removing 1-heptyl-2-pyrrolidone.

Objective: To precipitate the polymer, leaving the residual high-boiling-point solvent in the liquid phase.

Materials:

  • Synthesized polymer containing residual 1-heptyl-2-pyrrolidone.

  • A suitable volatile "good" solvent for your polymer (e.g., THF, Dichloromethane). This step may be skipped if your polymer is already in a solution of 1-heptyl-2-pyrrolidone.

  • A suitable "anti-solvent" (e.g., deionized water, methanol, ethanol).

  • Magnetic stirrer and stir bar.

  • Dropping funnel or syringe pump.

  • Beakers or Erlenmeyer flasks.

  • Buchner funnel, filter paper, and vacuum flask.

  • Vacuum oven and high-vacuum pump.

Procedure:

  • Polymer Solution Preparation:

    • If your polymer is an isolated solid, dissolve it in a minimal amount of a suitable volatile solvent to create a concentrated solution (e.g., 10-20% w/v).

    • If your polymer is already in a 1-heptyl-2-pyrrolidone solution, you can proceed directly.

  • Precipitation Setup:

    • In a separate, larger flask, place a volume of anti-solvent that is at least 10 times the volume of your polymer solution.

    • Place the flask on a magnetic stirrer and begin vigorous stirring to create a vortex. If desired, place the flask in an ice bath.

  • Precipitation:

    • Transfer the polymer solution to a dropping funnel or syringe pump.

    • Add the polymer solution drop-by-drop into the center of the vortex of the stirring anti-solvent. A slow, controlled addition is critical for forming a fine, easily filterable powder[11].

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full precipitation.

  • Isolation:

    • Set up the Buchner funnel for vacuum filtration.

    • Turn on the vacuum and pour the polymer slurry into the funnel to collect the precipitated solid.

  • Washing:

    • With the vacuum still applied, wash the polymer filter cake by pouring several aliquots of fresh, cold anti-solvent over it. This is a critical step to remove the mother liquor containing the dissolved 1-heptyl-2-pyrrolidone. Repeat this wash at least 3 times.

  • Drying:

    • Loosely break up the filter cake and transfer the polymer to a clean, tared glass dish.

    • Place the dish in a vacuum oven.

    • Dry the polymer under high vacuum (<1 mbar) at a moderate temperature (e.g., 40-60°C). The temperature should be well below the polymer's glass transition temperature (Tg) or melting point to prevent the particles from fusing.

    • Dry for at least 24 hours, or until a constant weight is achieved.

  • Analysis:

    • Submit a sample of the dried polymer for analysis (e.g., by Headspace Gas Chromatography, GC-HS) to quantify the final residual solvent content.

References

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]

  • Google Patents. (1970).
  • Google Patents. (2005).
  • Google Patents. (2000).
  • Google Patents. (1987).
  • ResearchGate. (2023). Some advices for purifying a polymer?[Link]

  • AIChE. Removal of Residual Monomers and Solvents from Granular Polymers in Fluidized Beds. [Link]

  • National Center for Biotechnology Information. (2024). Acceleration of Final Residual Solvent Extraction From Poly(lactide-co-glycolide) Microparticles. [Link]

  • Google Patents. (2008).
  • National Center for Biotechnology Information. (2021). Precipitation Polymerization: A Powerful Tool for Preparation of Uniform Polymer Particles. [Link]

  • LCGC International. (2021). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. [Link]

  • National Center for Biotechnology Information. (2025). Enabling High‐Boiling‐Point Green Solvent Recycling Using Organic Solvent Nanofiltration Membranes. [Link]

  • ResearchGate. (2024). (PDF) Acceleration of Final Residual Solvent Extraction From Poly(lactide-co-glycolide) Microparticles. [Link]

  • ResearchGate. (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. [Link]

  • Lonza. (2020). Methanol-assisted Secondary Drying to Accelerate Residual Solvent Removal in Spray-dried Polymers. [Link]

  • Google Patents. (2011). EP2500072A1 - A novel process of residual solvent removal.
  • Google Patents. (1994).
  • ResearchGate. (2023). Materials Scientists and Polymer Chemists, what methods are used to extract a polymer that is in a solvent from the solution?[Link]

  • NextSDS. (2026). 1-Heptyl-2-Pyrrolidone — Chemical Substance Information. [Link]

  • Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). Introduction to 1-methyl-2-pyrrolidone. [Link]

  • National Center for Biotechnology Information. 2-Pyrrolidone. [Link]

  • Wikipedia. 2-Pyrrolidone. [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Heptyl-2-Pyrrolidone for Maximum Skin Permeation

Welcome to the technical support center for the optimization of 1-heptyl-2-pyrrolidone as a chemical permeation enhancer. This guide is designed for researchers, scientists, and drug development professionals actively en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of 1-heptyl-2-pyrrolidone as a chemical permeation enhancer. This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulating and testing transdermal drug delivery systems. Here, you will find in-depth answers to common questions, detailed experimental protocols, and robust troubleshooting guides to navigate the complexities of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the use of 1-heptyl-2-pyrrolidone.

Q1: What is the primary mechanism by which 1-heptyl-2-pyrrolidone enhances skin permeation?

A1: 1-Heptyl-2-pyrrolidone, like other N-alkyl-pyrrolidones, primarily enhances skin permeation by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[1][2] The long alkyl chain (heptyl group) integrates into the lipid bilayers, increasing their fluidity and creating disordered domains.[1][3] This disruption reduces the diffusional resistance of the stratum corneum, allowing drug molecules to pass through more easily. While some enhancers may interact with keratin, the primary action of alkyl-pyrrolidones is centered on lipid fluidization.[3]

Q2: What is a recommended starting concentration range for 1-heptyl-2-pyrrolidone in a formulation?

A2: A typical starting concentration range for 1-heptyl-2-pyrrolidone in preclinical formulation studies is between 1% and 10% (w/w or v/v). The optimal concentration is highly dependent on the specific drug molecule, the composition of the vehicle (e.g., gel, cream, patch), and the desired permeation profile. It is crucial to perform a dose-ranging study to identify the concentration that provides maximum enhancement without causing skin irritation.[1] Studies have shown a dose-dependent relationship, but higher concentrations can lead to a plateau effect or skin irritation.[4]

Q3: What are the key safety and toxicity considerations when handling 1-heptyl-2-pyrrolidone?

A3: While pyrrolidone derivatives are used in various applications, it is essential to handle them with appropriate safety precautions. They can cause skin and eye irritation.[5][6] Prolonged or repeated exposure may lead to more significant target organ effects.[5] Specifically for permeation enhancers, a critical consideration is the potential for skin irritation.[4] It is imperative to consult the Material Safety Data Sheet (MSDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] In your experiments, especially when using in vitro or ex vivo skin models, it is good practice to include endpoints that assess skin viability and integrity (e.g., transepidermal water loss (TEWL), histology, or enzyme assays) to ensure the observed enhancement is not due to tissue damage.

Q4: How does the formulation vehicle (e.g., solvent, polymer matrix) impact the efficacy of 1-heptyl-2-pyrrolidone?

A4: The vehicle plays a critical role in the activity of any permeation enhancer. The vehicle must first release the enhancer so it can partition into the stratum corneum. Furthermore, the vehicle influences the thermodynamic activity of both the enhancer and the drug, which is the driving force for permeation. 1-Heptyl-2-pyrrolidone is a solvent itself and can affect the solubility of the drug within the formulation.[8] For example, using it in combination with other solvents like N-methyl-2-pyrrolidone (NMP) or ethanol can have synergistic effects, potentially promoting faster penetration of the enhancer into the skin and shortening the lag time for drug permeation.[8][9] The choice of polymers in a patch matrix can also dictate the release rate of the enhancer and the drug.[2][10]

Q5: What are the standard analytical methods for quantifying drug permeation in these studies?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing samples collected from the receptor fluid of Franz diffusion cells.[11][12] A validated HPLC method is essential for accurate quantification. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and typically includes assessment of specificity, linearity, accuracy, precision, and stability of the analyte in the receptor fluid matrix.[12][13] Liquid chromatography-mass spectrometry (LC-MS) may be required for very low drug concentrations or for simultaneous analysis of the drug and its metabolites.[14]

Section 2: Core Experimental Protocol: In Vitro Permeation Testing (IVPT)

This section provides a detailed, step-by-step protocol for conducting a standard IVPT study using vertical Franz diffusion cells, the gold standard for assessing transdermal formulations.[15]

Diagram: IVPT Experimental Workflow

The following diagram outlines the complete workflow for conducting an in vitro skin permeation study.

IVPT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Formulation Formulate Test Product (with 1-heptyl-2-pyrrolidone) CellSetup Assemble Franz Cell (Mount Skin, Fill Receptor) Formulation->CellSetup SkinPrep Prepare Skin Membrane (e.g., Excise & Dermatomed Porcine Skin) SkinPrep->CellSetup ReceptorPrep Prepare & Degas Receptor Fluid ReceptorPrep->CellSetup Equilibrate Equilibrate System (Temp: 32°C, Stirring) CellSetup->Equilibrate Dose Apply Finite Dose of Formulation Equilibrate->Dose Sample Collect Samples at Predetermined Time Points Dose->Sample HPLC Quantify Drug Conc. (HPLC Analysis) Sample->HPLC Data Calculate Permeation Parameters (Flux, Kp, Lag Time) HPLC->Data Report Report & Interpret Results Data->Report

Caption: Workflow for In Vitro Permeation Testing (IVPT).

Step-by-Step Methodology
  • Preparation of Skin Membranes:

    • Source full-thickness skin (e.g., porcine ear skin, human cadaver skin) and remove any underlying cartilage and subcutaneous fat.[16]

    • If required, dermatomed skin of a specific thickness (e.g., 500-750 µm) can be prepared.

    • Cut the prepared skin into sections large enough to fit between the donor and receptor chambers of the Franz cells.

    • Wrap the prepared skin sections in aluminum foil and store them at -20°C or below until use.

  • Preparation of Receptor Fluid:

    • The receptor fluid must maintain sink conditions, meaning the concentration of the drug in the fluid should not exceed 10% of its saturation solubility in that medium. This ensures the concentration gradient, the driving force for diffusion, remains constant.

    • A common choice is phosphate-buffered saline (PBS) at pH 7.4. For poorly water-soluble drugs, solvents like ethanol or surfactants may be added to the buffer to increase solubility.[17]

    • Thoroughly degas the receptor fluid before use (e.g., by sonication or vacuum filtration) to prevent air bubbles from forming under the skin membrane, which can obstruct permeation.[18][19]

  • Assembly of Franz Diffusion Cells:

    • Set up the Franz diffusion cell system with a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.[19]

    • Place a small magnetic stir bar in the receptor chamber of each cell.

    • Fill the receptor chamber with the degassed receptor fluid, ensuring no bubbles are trapped in the sampling arm.[18]

    • Carefully mount the thawed skin membrane onto the receptor chamber, with the stratum corneum side facing up towards the donor chamber.

    • Clamp the donor chamber securely on top of the skin. Check for any leaks.

  • Dosing and Sampling:

    • Allow the system to equilibrate for at least 30 minutes.

    • Apply a finite dose of your formulation (containing the drug and 1-heptyl-2-pyrrolidone) evenly onto the skin surface in the donor chamber. For semi-solid formulations, this is typically 5-15 mg/cm².

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor fluid from the sampling arm.[11]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[10]

    • Analyze the collected samples using a validated HPLC method.[11][12]

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (hours).

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) by dividing the flux (Jss) by the initial drug concentration in the donor formulation (C₀).

    • The lag time (t_lag) can be determined by extrapolating the linear portion of the permeation plot to the x-axis.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My results show high variability between replicate Franz cells, even with skin from the same donor. What are the potential causes and solutions?

A: High variability is a common challenge in skin permeation studies due to the biological nature of the membrane.[20][21]

  • Potential Causes:

    • Inconsistent Skin Membrane: Biological variation exists even within the same donor tissue. Factors like hair follicle density, skin thickness, and minor imperfections can significantly alter permeability.[20][21] Hydrophilic compounds may be particularly sensitive to permeation through shunt pathways like hair follicles.[22]

    • Air Bubble Entrapment: An air bubble trapped beneath the skin in the receptor chamber can drastically reduce the effective surface area for permeation.[18][19]

    • Inconsistent Dosing: Uneven application or inaccurate amounts of the formulation can lead to different effective concentrations driving permeation.

    • Temperature Fluctuations: The fluidity of stratum corneum lipids is temperature-dependent. Inconsistent temperature control can affect permeation rates.[19]

    • Stirring Speed: Inadequate or inconsistent stirring of the receptor fluid can lead to the formation of an unstirred water layer, adding another diffusion barrier.[20]

  • Recommended Actions & Rationale:

    • Action: Visually inspect each skin section before mounting for any damage or abnormalities. If possible, randomize the skin sections from different areas of the donor tissue across your experimental groups.

    • Rationale: This helps to average out the inherent biological variability.[20]

    • Action: When filling the receptor chamber, tilt the cell to allow any bubbles to escape through the sampling arm. Visually confirm there are no bubbles under the membrane after assembly.

    • Rationale: Ensures the entire surface area of the skin is in contact with the receptor fluid, providing an accurate measure of permeation.[19]

    • Action: Use a positive displacement pipette or weigh the dose applied to each cell to ensure consistency. Spread the formulation evenly.

    • Rationale: A consistent dose ensures that the concentration gradient (the driving force) is the same for all replicates.

    • Action: Ensure the circulating water bath is functioning correctly and that all cells are receiving adequate flow. Monitor the temperature throughout the experiment.

    • Rationale: Maintaining a constant temperature of 32°C mimics physiological conditions and ensures consistent lipid fluidity.[19]

    • Action: Use identical stir bars and a multi-station stir plate. Set a consistent, moderate stirring speed (e.g., 400-600 rpm) that creates a small vortex without agitating the skin membrane.

    • Rationale: Consistent stirring minimizes the unstirred water layer, ensuring that diffusion through the skin is the rate-limiting step.[20]

Diagram: Troubleshooting High Variability

Troubleshooting cluster_causes Potential Cause Categories cluster_actions Corrective Actions Start High Variability Observed (High SD between replicates) Membrane Skin Membrane Issues Start->Membrane Biological Source Setup Franz Cell Setup Start->Setup Physical System Method Procedural Errors Start->Method Experimental Technique ActionMembrane Randomize skin sections. Inspect for damage. Check skin thickness. Membrane->ActionMembrane ActionSetup Check for air bubbles. Verify temperature (32°C). Ensure consistent stirring. Setup->ActionSetup ActionMethod Verify dose amount/application. Check sampling technique. Validate analytical method. Method->ActionMethod

Caption: A logic diagram for troubleshooting high variability.

Q: I am not observing a significant increase in permeation with 1-heptyl-2-pyrrolidone compared to my negative control. Why might this be?

A: A lack of enhancement can be frustrating but is often mechanistically informative.

  • Potential Causes:

    • Insufficient Concentration: The concentration of 1-heptyl-2-pyrrolidone may be too low to effectively disrupt the stratum corneum lipids.

    • Poor Vehicle Release: The formulation matrix (e.g., a dense polymer) may be retaining the enhancer, preventing it from partitioning into the skin.[2]

    • Drug Properties: The drug itself may be extremely lipophilic or hydrophilic, making the stratum corneum barrier only one of several challenges to permeation. For highly lipophilic drugs, the aqueous epidermis may be the rate-limiting barrier.

    • Enhancer-Drug Interaction: In some cases, enhancers can form complexes with drugs. While this can sometimes be beneficial (co-transport), it could also potentially hinder the release or partitioning of the free drug.[3][23]

  • Recommended Actions & Rationale:

    • Action: Conduct a concentration-ranging study (e.g., 1%, 3%, 5%, 10% 1-heptyl-2-pyrrolidone) to determine the dose-response relationship for your specific drug and formulation.

    • Rationale: Identifies the optimal concentration needed to overcome the barrier function of the skin for your specific API.[1]

    • Action: Evaluate the composition of your vehicle. Consider modifying the polymer type or adding a co-solvent that could improve the release of both the drug and the enhancer.

    • Rationale: The enhancer must be available at the formulation-skin interface to be effective. The vehicle controls this availability.[2][10]

    • Action: Review the physicochemical properties of your drug (LogP, molecular weight, solubility). Consider if a different class of enhancer or a combination of enhancers might be more effective.

    • Rationale: A successful formulation strategy must account for the properties of the drug. Sometimes a combination of enhancers that act on different pathways (e.g., lipid disruption and increasing hydration) is more effective.[24]

Q: I am having trouble dissolving 1-heptyl-2-pyrrolidone in my aqueous gel formulation.

A: This is a common formulation challenge due to the lipophilic nature of the long alkyl chain.

  • Potential Causes:

    • Low Aqueous Solubility: The C7 alkyl chain makes 1-heptyl-2-pyrrolidone poorly soluble in water.

    • Incompatible Gelling Agent: The polymer used to create the gel may not be compatible with the enhancer, leading to phase separation.

  • Recommended Actions & Rationale:

    • Action: Introduce a co-solvent such as ethanol, propylene glycol, or N-methyl-2-pyrrolidone (NMP) into the formulation.[8] First, dissolve the 1-heptyl-2-pyrrolidone in the co-solvent, then slowly add this solution to the aqueous phase while stirring before adding the gelling agent.

    • Rationale: Co-solvents can bridge the polarity gap between the lipophilic enhancer and the aqueous vehicle, creating a stable, homogenous system.[8]

    • Action: Consider using a surfactant or emulsifier to create a microemulsion or nanoemulsion system.

    • Rationale: Surfactants can form micelles that encapsulate the lipophilic enhancer, allowing it to be dispersed stably in an aqueous phase. This can also provide additional permeation enhancement benefits.[25]

Section 4: Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Example Permeation Parameters for a Fictional Drug (API-X) with Varying Concentrations of 1-Heptyl-2-Pyrrolidone

FormulationSteady-State Flux (Jss) (µg/cm²/hr)Permeability Coefficient (Kp) (cm/hr x 10⁻³)Enhancement Ratio (ER)¹Lag Time (t_lag) (hours)
Control (0% Enhancer)0.52 ± 0.090.10 ± 0.021.04.1 ± 0.5
1% 1-Heptyl-2-Pyrrolidone2.15 ± 0.310.43 ± 0.064.13.5 ± 0.4
3% 1-Heptyl-2-Pyrrolidone5.88 ± 0.641.18 ± 0.1311.32.8 ± 0.3
5% 1-Heptyl-2-Pyrrolidone6.12 ± 0.751.22 ± 0.1511.82.6 ± 0.4

¹Enhancement Ratio (ER) is calculated as the Jss of the test formulation divided by the Jss of the control formulation. Data are presented as Mean ± Standard Deviation (n=6).

References

  • Vertex AI Search. (2010). Franz Cell Test.
  • Gábor, B., et al. (2019). Methods to Evaluate Skin Penetration In Vitro. MDPI. Available at: [Link]

  • Bolla, S. R., & Clark, B. A. (2022). Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. Current Protocols. Available at: [Link]

  • Charles River Laboratories. In Vitro Skin Penetration Studies. Available at: [Link]

  • Yoneto, K., et al. (1995). Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dr. Nafiu Aminu. (2020). EASY steps for In-vitro Skin Permeation Study using Franz Diffusion Cell. YouTube. Available at: [Link]

  • ScienceLab.com. (2005).
  • ResearchGate. (2013). Why there is so much variation in skin permeation study (in vitro)? Available at: [Link]

  • Gruber, P., et al. (2020). Variability of Skin Pharmacokinetic Data: Insights from a Topical Bioequivalence Study Using Dermal Open Flow Microperfusion. Pharmaceutics. Available at: [Link]

  • Acros Organics. (2012).
  • ManTech Publications. (2025). Formulation Optimization of Transdermal Drug Delivery Systems for Controlled Release.
  • Neupane, R., et al. (2020). Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities. Pharmaceutics. Available at: [Link]

  • Frontiers. (2023). In vitro percutaneous penetration test overview. Available at: [Link]

  • Sasaki, H., et al. (1990). Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Tan, Y. L., et al. (2021). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Drug Delivery and Translational Research. Available at: [Link]

  • Cilurzo, F., et al. (2014). An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone. Molecular Pharmaceutics. Available at: [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Vinylpyrrolidone Polymers as Used in Cosmetics.
  • Hadgraft, J., & Lane, M. E. (2014). Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Akomeah, F. K., et al. (2007). Variability in human skin permeability in vitro: comparing penetrants with different physicochemical properties. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2025). Optimizing transdermal drug therapy.
  • Cubberley, R., et al. (2019). Solubility of cosmetics ingredients in 6 different solvents and applicability to skin bioavailability assays.
  • International Journal of Formulation and Material Research. (2024).
  • Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Available at: [Link]

  • US/ICCA. (2007). SIAM 24, 19-20 April 2007.
  • Sasaki, H., et al. (1990). Enhancing effect of combining two pyrrolidone vehicles on transdermal drug delivery. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Ataman Kimya. 2-PYRROLIDONE. Available at: [Link]

  • Santa Cruz Biotechnology.
  • New Jersey Department of Health and Senior Services. Hazard Summary: Pyrrolidine.
  • Cilurzo, F., et al. (2014). An insight into the skin penetration enhancement mechanism of N-methylpyrrolidone. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (2025). An Insight into the Skin Penetration Enhancement Mechanism of N-Methylpyrrolidone | Request PDF.
  • NextSDS. 1-Heptyl-2-Pyrrolidone — Chemical Substance Information. Available at: [Link]

  • Google Patents. (1977). Process for producing 2-pyrrolidone.
  • Putri, S. A., et al. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science.
  • National Institutes of Health. (2011). Synthesis of New Optically Active 2-Pyrrolidinones.
  • Annex Publishers. (2025).
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • National Institutes of Health. (2002). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
  • Semantic Scholar. Analytical techniques for Pirfenidone and Terizidone: A review.

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Troubleshooting

Minimizing solvent-induced toxicity of 1-heptyl-2-pyrrolidone in cell culture assays

Technical Support Center: Minimizing 1-Heptyl-2-Pyrrolidone (NHP) Toxicity in Cell Culture Assays Welcome to the Application Support Center. As drug development increasingly relies on complex in vitro models, managing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing 1-Heptyl-2-Pyrrolidone (NHP) Toxicity in Cell Culture Assays

Welcome to the Application Support Center. As drug development increasingly relies on complex in vitro models, managing the artifacts introduced by formulation vehicles is critical. 1-Heptyl-2-pyrrolidone (NHP) is a highly effective aprotic solvent and penetration enhancer used in topical formulations and hydrophobic drug delivery. However, its unique physicochemical properties can severely confound cell-based assays if not rigorously controlled.

This guide provides the mechanistic causality behind NHP-induced cytotoxicity, field-proven troubleshooting strategies, and self-validating protocols to ensure your assay's scientific integrity.

Part 1: The Mechanistic Causality of NHP Toxicity

To troubleshoot NHP toxicity, we must first understand its molecular behavior compared to common laboratory solvents. Traditional solvents like Dimethyl Sulfoxide (DMSO) or short-chain alkyl pyrrolidones like N-Methyl-2-pyrrolidone (NMP) act primarily as polar aprotic vehicles[1]. While DMSO can induce apoptosis and interact with cellular proteins at concentrations above 0.3125%[2], it generally lacks potent membrane-lytic properties at low doses.

NHP, however, possesses a 7-carbon (heptyl) alkyl chain. As the alkyl chain of pyrrolidones approaches 8 to 14 carbons, the molecules transition from simple solvents to compounds exhibiting significant surfactant properties[3]. The hydrophilic pyrrolidone ring and the lipophilic heptyl chain give NHP an amphiphilic nature. When introduced to an aqueous cell culture environment, NHP readily intercalates into the cellular lipid bilayer. This surfactant effect strips membrane lipids, disrupts cellular integrity, and triggers rapid necrosis or secondary apoptosis, even at concentrations where DMSO would be considered safe.

NHP_Toxicity NHP 1-Heptyl-2-pyrrolidone (NHP) Exposure in Media Intercalation Lipid Bilayer Intercalation (Surfactant Effect) NHP->Intercalation Direct Addition IndirectDosing Protocol Intervention: Indirect Dosing & Co-solvents NHP->IndirectDosing Optimized Workflow Disruption Membrane Integrity Disruption Intercalation->Disruption Concentration > MTC Metabolism Sub-lethal Stress (ROS & Cytokine Shift) Intercalation->Metabolism Sub-lethal Conc. Death Cell Death (Apoptosis / Lysis) Disruption->Death Metabolism->Death Prolonged Exposure Viability Preserved Cell Viability & Validated Assay IndirectDosing->Viability Controlled Exposure

Mechanistic pathway of NHP-induced cytotoxicity and mitigating effects of optimized workflows.

Part 2: Troubleshooting FAQs

Q1: My vehicle control (NHP only) shows >15% cytotoxicity compared to untreated cells. How can I reduce this background death? Cause: The local concentration of NHP has exceeded the critical micelle concentration (CMC) equivalent for your specific cell line's membrane tolerance. This often occurs due to "direct dosing"—pipetting the solvent stock directly into the culture well, which creates localized zones of extreme toxicity before diffusion occurs[4]. Solution: Implement an indirect dosing procedure . Pre-dilute the NHP-compound stock into a larger volume of exposure medium in a secondary tube prior to adding it to the cells. This ensures a homogenous, sub-lethal concentration reaches the cell monolayer[4].

Q2: My assay readout (e.g., ROS production or cytokine release) is altered even when cell viability is >90%. Is NHP interfering? Cause: Sub-lethal solvent concentrations can induce severe immunomodulatory and metabolic artifacts. Solvents are known to alter lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and cytokine excretion even at concentrations far below the threshold for cell death[5]. Solution: You must normalize your compound's functional readout strictly against a dose-matched vehicle control, not a naive media control. Furthermore, it is critical to keep the solvent concentration absolutely constant across all serial dilutions of your test compound to prevent solvent-gradient artifacts[5].

Q3: The test compound precipitates when I dilute the NHP stock into the aqueous cell culture medium. If I increase the NHP concentration to compensate, the cells die. What is the workaround? Cause: NHP is an excellent solvent for hydrophobic drugs, but rapid aqueous dilution causes a solvent shift, forcing the drug out of solution before it can enter the cells. Solution: Utilize a co-solvent system combined with a carrier protein. Use a primary solvent with a higher cellular tolerance (like DMSO) combined with a minimal fraction of NHP. Dilute this mixture into a transitional medium containing Bovine Serum Albumin (BSA) or fetal bovine serum (FBS), which acts as a hydrophobic sink to keep the compound in suspension during cellular uptake.

Part 3: Quantitative Solvent Comparison

To contextualize NHP's toxicity, compare its properties against other common laboratory solvents. The table below summarizes quantitative thresholds to guide your experimental design.

SolventChemical ClassDocumented Cytotoxicity ThresholdPrimary Cytotoxic Mechanism
DMSO Sulfoxide>0.3125% (varies by cell line)[2]Apoptosis induction, protein interaction[2]
Ethanol Alcohol>0.3125% (rapid cell death)[2]Metabolic disruption, membrane fluidization[2]
NMP Short-chain Alkyl Pyrrolidone>0.1% - 0.5%[1][4]Osmotic stress, mild membrane disruption
NHP Medium-chain Alkyl Pyrrolidone<0.05% (Requires strict MTC validation)Surfactant effect, lipid bilayer intercalation[3]

Part 4: Standard Operating Procedure (SOP)

Protocol: Stepwise Solvent Optimization and Vehicle Control Validation for NHP

This protocol is designed as a self-validating system . It ensures that any observed biological effect is definitively caused by your test compound and not an artifact of NHP exposure.

Step 1: Determine the Maximum Tolerated Concentration (MTC)

  • Prepare a serial dilution of pure NHP in your standard cell culture medium, ranging from 0.001% to 0.5% (v/v).

  • Expose your specific cell line to these concentrations for the exact duration of your intended assay (e.g., 24, 48, or 72 hours).

  • Measure cell viability using a metabolic assay (e.g., MTT or ATP-luminescence).

  • Validation Check: Identify the highest concentration of NHP that maintains ≥95% viability compared to a naive (solvent-free) control. This is your MTC. For NHP, strictly cap usage at or below this MTC (typically ≤0.05%).

Step 2: Preparation of Constant-Solvent Serial Dilutions

  • Dissolve your test compound in 100% NHP at 2000x your desired final maximum assay concentration.

  • Perform all serial dilutions of the test compound in 100% NHP first.

  • Causality Note: This ensures that when you dilute these stocks into the aqueous medium, every single well receives the exact same volume of NHP, eliminating solvent-gradient confounding[5].

Step 3: Indirect Dosing Procedure

  • Aliquot the required volume of pre-warmed exposure medium into intermediate sterile tubes (one for each concentration).

  • Transfer the NHP-compound stocks into the intermediate tubes to achieve a final NHP concentration equal to your validated MTC (e.g., 0.05% v/v). Vortex immediately to prevent precipitation.

  • Transfer the homogenous medium from the intermediate tubes onto the cell monolayers[4].

Step 4: Assay Normalization and Final Validation

  • Run a Vehicle Control well (MTC of NHP with no test compound) alongside your experimental wells.

  • Validation Check: The assay is only valid if the Vehicle Control shows no statistically significant deviation in the baseline functional readout (e.g., basal ROS or cytokine levels) compared to the naive control.

  • Calculate all experimental data as a percentage or fold-change relative to the Vehicle Control, isolating the true pharmacological effect of your compound.

References

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. American Chemical Society (ACS Publications). Available at:[Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany. PubMed. Available at:[Link]

  • Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid (US6900337B2). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Solvent Substitution Guide: 1-Heptyl-2-Pyrrolidone (NHP) vs. N-Methyl-2-Pyrrolidone (NMP)

As regulatory bodies globally tighten restrictions on hazardous chemicals, the pharmaceutical and chemical manufacturing industries face a critical mandate: replacing highly effective but toxic solvents without compromis...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory bodies globally tighten restrictions on hazardous chemicals, the pharmaceutical and chemical manufacturing industries face a critical mandate: replacing highly effective but toxic solvents without compromising process yield or product quality. N-methyl-2-pyrrolidone (NMP) has long been the gold standard polar aprotic solvent. However, its severe reproductive toxicity profile has rendered it obsolete for forward-looking development.

This technical guide objectively compares NMP with its longer-chain analog, 1-heptyl-2-pyrrolidone (NHP) , detailing the mechanistic differences in their toxicity profiles and providing field-proven, self-validating experimental protocols to evaluate NHP as a drop-in replacement.

The Regulatory Imperative & Mechanistic Divergence

The Fall of NMP

NMP is a highly polar, aprotic solvent with exceptional solvency for polymers and active pharmaceutical ingredients (APIs). Unfortunately, its low molecular weight and high dermal permeability lead to rapid systemic absorption[1]. The has classified NMP as presenting an unreasonable risk to human health, specifically citing developmental post-implantation fetal loss and reduced fertility[2][3]. Similarly, the European Chemicals Agency (ECHA) has listed NMP as a Substance of Very High Concern (SVHC) due to its Category 1B reproductive toxicity[1][4].

The NHP Advantage: Steric Hindrance and Lipophilicity

1-Heptyl-2-pyrrolidone (NHP) features a seven-carbon alkyl chain attached to the pyrrolidone nitrogen. This structural modification fundamentally alters its pharmacokinetic behavior:

  • Negligible Vapor Pressure: The C7 chain drastically increases the boiling point and lowers the vapor pressure, virtually eliminating the inhalation hazard that plagues NMP[5][6].

  • Altered Metabolism: While NMP easily crosses biological membranes and systemically distributes to reproductive organs, longer-chain alkyl pyrrolidones (C7-C8) exhibit higher lipophilicity. They tend to remain localized or undergo rapid hepatic metabolism (via lactonases and hydrolysis) before reaching systemic toxic thresholds[7][8].

  • Lack of Teratogenicity: Toxicological evaluations of NHP and its C8 proxy (N-octyl-2-pyrrolidone, NOP) demonstrate a lack of the severe developmental and reproductive toxicity inherent to NMP[8].

PK_Pathway NMP N-Methyl-2-pyrrolidone (NMP) NMP_Abs High Systemic Absorption (Inhalation & Dermal) NMP->NMP_Abs NMP_Tox Reproductive Toxicity & Teratogenicity NMP_Abs->NMP_Tox NHP 1-Heptyl-2-pyrrolidone (NHP) NHP_Abs Low Vapor Pressure Reduced Systemic Uptake NHP->NHP_Abs NHP_Tox Low Acute Toxicity No Reprotoxicity NHP_Abs->NHP_Tox

Fig 1. Pharmacokinetic and toxicity pathway comparison between NMP and NHP.

Comparative Toxicity & Physical Data

The table below synthesizes the quantitative physical and toxicological parameters of NMP versus NHP (incorporating data from its closely related C8 analog, NOP, where C7-specific data is extrapolated)[5][7][8].

ParameterN-Methyl-2-Pyrrolidone (NMP)1-Heptyl-2-Pyrrolidone (NHP)
Alkyl Chain Length C1 (Methyl)C7 (Heptyl)
Vapor Pressure (20°C) ~0.32 hPa< 0.01 hPa
Inhalation Risk High (Readily Volatilizes)Negligible
Reproductive Toxicity Category 1B (SVHC)None Observed
Acute Oral Toxicity (LD50) ~4,150 mg/kg (Rat)>2,000 mg/kg (Rat)
Dermal Absorption Extremely High (Systemic)Moderate (Lipophilic retention)
Primary Target Organ (Tox) Reproductive System, LiverLiver (Mild at high doses)
Regulatory Status Restricted (REACH, TSCA)Unrestricted / Safer Alternative

Experimental Validation Protocols

To confidently substitute NMP with NHP in your formulations or synthetic workflows, you must empirically validate both its safety (cytotoxicity) and its functional efficacy (solvation power). The following protocols are designed as self-validating systems, ensuring that any negative results are true reflections of the solvent rather than assay failure.

Workflow Start Solvent Substitution Evaluation Phase1 Phase 1: Cytotoxicity Start->Phase1 Phase2 Phase 2: Performance Start->Phase2 Assay1 HepG2 Cell Line MTT Viability Assay Phase1->Assay1 Data Safety & Efficacy Profile Generation Assay1->Data Assay2 Polymer Dissolution & Swelling Ratio Phase2->Assay2 Assay2->Data

Fig 2. Step-by-step experimental workflow for evaluating solvent substitution efficacy.

Protocol A: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)

Rationale: Because longer-chain alkyl pyrrolidones are primarily metabolized in the liver[7], the human hepatocellular carcinoma (HepG2) cell line is the most biologically relevant model for assessing acute systemic cytotoxicity. The MTT assay measures mitochondrial reductase activity, establishing a direct causal link between solvent exposure and cellular metabolic health.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Solvent Preparation: Prepare serial dilutions of NMP and NHP in culture media (ranging from 0.1% to 5% v/v).

    • Self-Validation Step: Include a vehicle control (untreated media) to establish 100% viability baseline, and a positive control (0.1% Triton X-100) to confirm assay sensitivity to cell death.

  • Exposure: Aspirate the old media and apply 100 µL of the solvent-dosed media to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Aspirate the media carefully, add 100 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (concentration inhibiting 50% viability) for both NMP and NHP. A higher IC₅₀ for NHP confirms a lower acute cytotoxicity profile.

Protocol B: Solvent Efficacy via Polymer Swelling Ratio

Rationale: In solid-phase peptide synthesis (SPPS) and polymer manufacturing, a solvent's efficacy is dictated by its ability to swell resin or dissolve polymer chains[7][9]. This assay quantifies the aprotic solvation power of NHP compared to NMP.

Step-by-Step Methodology:

  • Resin Preparation: Weigh exactly 100 mg of dry polystyrene (PS) or Wang resin into a graduated, fritted syringe ( Wdry​ ).

  • Solvation: Add 5 mL of the test solvent (NMP or NHP) to the syringe.

  • Equilibration: Agitate the syringe gently at room temperature for 1 hour to ensure complete solvent penetration into the polymer matrix.

  • Filtration: Expel the excess solvent using a vacuum manifold until the resin bed is visibly dry but not compressed.

  • Measurement: Immediately weigh the swollen resin ( Wswollen​ ).

  • Calculation: Calculate the Swelling Ratio ( Q ) using the formula: Q=(Wswollen​−Wdry​)/Wdry​ .

    • Interpretation: An NHP swelling ratio within ±10% of NMP indicates equivalent thermodynamic affinity for the polymer backbone, validating it as a functional drop-in replacement.

Conclusion

The transition from NMP to 1-heptyl-2-pyrrolidone (NHP) represents a triumph of rational chemical design. By extending the alkyl chain to seven carbons, formulation scientists can effectively engineer out the high vapor pressure and severe reproductive toxicity associated with NMP[3][5]. While NHP maintains the critical dipole moment required for excellent aprotic solvation, its altered lipophilicity and metabolic fate ensure a vastly superior safety profile[7][8]. For drug development professionals and materials scientists, adopting NHP is not merely a regulatory compliance strategy—it is a proactive step toward sustainable, green chemistry.

References

  • Environmental Protection Agency (EPA). (2022). Risk Evaluation for n-Methylpyrrolidone (NMP) under the Toxic Substances Control Act (TSCA). Retrieved from[Link]

  • European Chemicals Agency (ECHA). (2011). Candidate List of Substances of Very High Concern for Authorisation: N-methyl-2-pyrrolidone. Retrieved from[Link]

  • Manzer, L. E. (2005). Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid. U.S. Patent No. 6,900,337 B2.
  • European Medicines Agency (EMA). (2013). CVMP assessment report for Vectra 3D (EMEA/V/C/002555/0000). Retrieved from[Link]

  • Ferrazzano, L., et al. (2022). Green Chemistry: N-octyl pyrrolidone as an alternative solvent for solid-phase peptide synthesis. Alma Mater Studiorum Università di Bologna. Retrieved from[Link]

Sources

Comparative

Comparative Analysis of 1-Octyl-2-Pyrrolidone and 1-Heptyl-2-Pyrrolidone for Transdermal Penetration Enhancement

Transdermal drug delivery systems (TDDS) rely heavily on chemical penetration enhancers (CPEs) to overcome the formidable barrier of the stratum corneum (SC). Among the most effective classes of CPEs are the 1-alkyl-2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Transdermal drug delivery systems (TDDS) rely heavily on chemical penetration enhancers (CPEs) to overcome the formidable barrier of the stratum corneum (SC). Among the most effective classes of CPEs are the 1-alkyl-2-pyrrolidones. This guide provides an in-depth, objective comparison between 1-octyl-2-pyrrolidone (NOP) and 1-heptyl-2-pyrrolidone (NHP) , focusing on their mechanistic differences, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Role of the Alkyl Chain

The stratum corneum is a highly organized "brick and mortar" structure, where the "mortar" consists of intercellular lipid bilayers. 1-alkyl-2-pyrrolidones act primarily on this lipoidal pathway[1]. The mechanism of action is bipartite:

  • The Polar Head Group (Pyrrolidone Ring): Interacts with the polar regions of the SC lipids via hydrogen bonding.

  • The Hydrophobic Tail (Alkyl Chain): Inserts into the hydrophobic core of the lipid bilayers, disrupting their highly ordered packing and increasing lipid fluidity[2].

The Methylene Multiplier Effect

The critical difference between NOP (an 8-carbon chain) and NHP (a 7-carbon chain) lies in their lipophilicity and subsequent partitioning behavior. As demonstrated in foundational mechanistic studies by[1], the intrinsic fluidizing ability of these molecules once inside the lipid domain is relatively similar. However, the macroscopic enhancement potency is dictated by the enhancer's ability to partition from the aqueous formulation into the SC lipids.

There is a semilogarithmic linear relationship between enhancement potency and the carbon number of the alkyl chain. Specifically, there is an approximately 3.5-fold increase in enhancement potency per methylene (-CH₂-) group [1]. Consequently, the addition of a single carbon to the alkyl chain makes NOP significantly more potent than NHP.

Mechanism A Topical Application (Drug + Enhancer) B Partitioning into Stratum Corneum A->B Concentration Gradient C Intercellular Lipid Fluidization B->C Alkyl Chain Insertion D Creation of Lipoidal Pathways C->D Disruption of Lipid Packing E Enhanced Transdermal Drug Flux D->E Reduced Barrier Resistance

Mechanism of 1-alkyl-2-pyrrolidone-mediated stratum corneum lipid fluidization.

Quantitative Performance Comparison

Because NOP possesses one additional methylene group compared to NHP, its partition coefficient into the stratum corneum ( KSC​ ) is substantially higher[3]. This allows formulators to use lower concentrations of NOP to achieve the same transdermal flux as NHP, thereby minimizing local skin irritation and reducing the solvent burden in the patch matrix or gel.

Table 1: Physicochemical and Predictive Enhancement Profiling
Property1-Heptyl-2-Pyrrolidone (NHP)1-Octyl-2-Pyrrolidone (NOP)
Alkyl Chain Length C7C8
Molecular Weight 183.29 g/mol 197.32 g/mol
Relative Lipophilicity (LogP) LowerHigher
SC Lipid Partitioning ( KSC​ ) Baseline~3.5x higher than NHP
Predicted Enhancement Factor ( E ) Ebaseline​ ~3.5 ×Ebaseline​

Note: Data extrapolated from the structure-enhancement relationship models established for homologous alkyl-pyrrolidone series[4].

Experimental Methodology: Self-Validating In Vitro Permeation Protocol

To objectively compare NOP and NHP, researchers must employ a rigorous, self-validating in vitro Franz diffusion cell assay. The protocol below is designed to eliminate false positives caused by barrier damage or thermodynamic saturation.

Workflow S1 Skin Preparation & Equilibration S2 Integrity Check (TEWL/ER) S1->S2 S3 Dosing (NOP vs NHP) S2->S3 S4 Time-Course Sampling S3->S4 S5 HPLC Analysis & Mass Balance S4->S5

Self-validating in vitro Franz diffusion cell experimental workflow.

Step-by-Step Methodology

Step 1: Skin Preparation & Equilibration

  • Action: Mount dermatomed human cadaver skin (approx. 400 µm thickness) or hairless mouse skin between the donor and receptor compartments of a vertical Franz diffusion cell.

  • Causality: Human skin provides the closest physiological approximation, while hairless mouse skin is a highly standardized model for evaluating lipoidal pathway enhancers[3].

Step 2: Barrier Integrity Validation (Critical Self-Validation)

  • Action: Measure Transepidermal Water Loss (TEWL) or Electrical Resistance (ER) across the membrane before dosing. Reject any skin sample with an ER < 10 kΩ.

  • Causality: Dermatomization can cause micro-tears. If the barrier is compromised prior to the experiment, the resulting flux data will falsely inflate the enhancer's efficacy.

Step 3: Dosing & Sink Condition Maintenance

  • Action: Apply equimolar concentrations of NOP and NHP (e.g., in a propylene glycol/water co-solvent system) to the donor chamber. Fill the receptor chamber with PBS (pH 7.4) containing 2-5% Tween 80 or Bovine Serum Albumin (BSA). Maintain at 32.0 ± 0.5 °C.

  • Causality: The receptor fluid must have a high solubilizing capacity for the permeant to maintain "sink conditions" (receptor concentration < 10% of saturation). This ensures that the thermodynamic driving force—the concentration gradient—remains constant throughout the assay.

Step 4: Time-Course Sampling

  • Action: Withdraw 200 µL aliquots from the receptor port at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours) and immediately replace with an equal volume of fresh, pre-warmed receptor fluid.

Step 5: HPLC Quantification & Mass Balance (Critical Self-Validation)

  • Action: Quantify the permeated drug via HPLC. Post-experiment, swab the donor chamber and extract the drug from the skin tissue using a suitable organic solvent. Calculate the total mass balance: Drugapplied​=Drugpermeated​+Drugskin​+Drugunabsorbed​ .

  • Causality: Pyrrolidones are known to create intra-dermal "reservoirs"[5]. A mass balance check validates that the drug did not degrade enzymatically within the skin and accurately quantifies how much drug is trapped in the SC versus how much reached systemic circulation.

Formulation Considerations

While NOP is mathematically superior in enhancement potency, formulation selection depends on the target drug's physicochemical profile.

  • Solubility Limits: Because NOP (C8) is more lipophilic than NHP (C7), it has lower aqueous solubility. Formulators must carefully balance the enhancer concentration with co-solvents (like ethanol or propylene glycol) to prevent phase separation in hydrogel or matrix patch systems[6].

  • Toxicity & Irritation: Chemical penetration enhancers inherently disrupt biological membranes. While NOP requires a lower concentration to achieve the target flux (mitigating concentration-dependent irritation), its deeper partitioning into the viable epidermis must be evaluated against NHP in primary dermal irritation models.

References

  • Yoneto K, Ghanem AH, Higuchi WI, Peck KD, Li SK. "Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers." Journal of Pharmaceutical Sciences, 1995. URL:[Link]

  • Li SK, et al. "Model analysis of flux enhancement across hairless mouse skin induced by chemical permeation enhancers." Journal of Pharmaceutical Sciences, 2005. URL: [Link]

  • Chen J, et al. "Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum." Pharmaceutics (MDPI), 2019. URL:[Link]

  • Manzer LE, et al. "Production of 5-methyl-1-hydrocarbyl-2-pyrrolidone by reductive amination of levulinic acid." US Patent 6900337B2, 2005.

Sources

Validation

Validating 1-Heptyl-2-Pyrrolidone: A Green Solvent Alternative for Modern Organic Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The imperative to integrate green chemistry principles into organic synthesis has catalyzed a paradigm shift in solvent selection. Histo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The imperative to integrate green chemistry principles into organic synthesis has catalyzed a paradigm shift in solvent selection. Historically, dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) have been workhorses in the synthesis of complex organic molecules due to their excellent dissolving power and high boiling points.[1][2] However, mounting evidence of their reproductive toxicity has led to significant regulatory scrutiny and their classification as Substances of Very High Concern (SVHC).[3] This has created an urgent need for safer, more sustainable alternatives that do not compromise synthetic efficiency.

This guide introduces 1-heptyl-2-pyrrolidone as a promising green solvent alternative. We will objectively evaluate its potential performance against established solvents, providing a framework for its validation in organic synthesis. The insights presented here are grounded in the physicochemical properties of analogous N-alkyl-2-pyrrolidones and established principles of solvent effects on reaction kinetics and mechanisms.

The Rise of N-Alkyl-2-Pyrrolidones as Greener Alternatives

The N-alkyl-2-pyrrolidone family offers a tunable platform for solvent design. By varying the length of the N-alkyl chain, properties such as polarity, viscosity, and boiling point can be modulated. N-butyl-2-pyrrolidone (NBP), for instance, has been successfully employed as a substitute for NMP in the synthesis of polyimides, polyamides, and poly(amide-imides), demonstrating lower toxicity while maintaining comparable dissolving capacity.[4][5] This precedent suggests that longer-chain analogues like 1-heptyl-2-pyrrolidone could offer further advantages in terms of reduced volatility and potentially a more favorable toxicological profile.

Physicochemical Properties: A Comparative Analysis

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table provides a comparative overview of 1-heptyl-2-pyrrolidone and other relevant solvents. It is important to note that while experimental data for 1-heptyl-2-pyrrolidone is limited, its properties can be reasonably estimated based on the trends observed within the N-alkyl-2-pyrrolidone series, particularly from data available for N-octyl-2-pyrrolidone.[6][7]

Property1-Heptyl-2-pyrrolidone (Estimated)N-Methyl-2-pyrrolidone (NMP)N-Butyl-2-pyrrolidone (NBP)Dimethylformamide (DMF)Toluene
Molecular Weight ( g/mol ) 183.3099.13141.2173.0992.14
Boiling Point (°C) ~270-280202244153111
Density (g/mL at 20°C) ~0.911.0280.9430.9440.867
Viscosity (cP at 25°C) ~8-101.673.90.8020.56
Flash Point (°C) >12091113584
log K_ow_ ~3.0-0.461.2-0.872.73
Toxicity Profile Expected to be lowReproductive toxicantLower toxicity than NMPReproductive toxicantNeurotoxin, flammable

Data for NMP, NBP, DMF, and Toluene are from established sources. Properties for 1-heptyl-2-pyrrolidone are estimated based on trends in homologous series.

The higher boiling point and flash point of 1-heptyl-2-pyrrolidone suggest a significant reduction in fire hazard and worker exposure via inhalation compared to more volatile solvents. The estimated octanol-water partition coefficient (log K_ow_) indicates a more lipophilic character, which can be advantageous for dissolving nonpolar substrates and facilitating product separation through aqueous extraction.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high precision.[2] The choice of solvent in these reactions is critical, as it influences catalyst stability, substrate solubility, and reaction kinetics.

The Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[5] While often performed in polar aprotic solvents like DMF or NMP, greener alternatives are actively being sought.

Hypothetical Performance of 1-Heptyl-2-Pyrrolidone in the Heck Reaction:

The higher boiling point of 1-heptyl-2-pyrrolidone would allow for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates. Its dipolar aprotic nature, while slightly less polar than NMP due to the longer alkyl chain, should still effectively stabilize the cationic palladium intermediates in the catalytic cycle. The increased lipophilicity may enhance the solubility of nonpolar aryl halides and alkenes.

Experimental Protocol: Heck Coupling of Iodobenzene and Styrene

This protocol is adapted from established procedures and is presented as a validation experiment for 1-heptyl-2-pyrrolidone.

Materials:

  • 1-Heptyl-2-pyrrolidone

  • Iodobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add palladium(II) acetate (0.01 mmol, 2.2 mg) and tri(o-tolyl)phosphine (0.03 mmol, 9.1 mg).

  • Add 1-heptyl-2-pyrrolidone (5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg), and triethylamine (1.5 mmol, 209 µL).

  • Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield trans-stilbene.

Causality Behind Experimental Choices:

  • Palladium(II) acetate and Tri(o-tolyl)phosphine: This combination forms a highly active Pd(0) catalyst in situ, which is essential for the oxidative addition step.

  • Triethylamine: Acts as a base to neutralize the hydrogen halide formed during the reaction, regenerating the active catalyst.

  • 120 °C Reaction Temperature: This elevated temperature is chosen to ensure a reasonable reaction rate, particularly for the less reactive aryl bromides or chlorides that could also be tested. The high boiling point of 1-heptyl-2-pyrrolidone makes this temperature safely achievable.

Workflow for Heck Reaction Validation:

Heck_Workflow A Catalyst Pre-formation (Pd(OAc)₂ + P(o-tol)₃ in 1-heptyl-2-pyrrolidone) B Addition of Reactants (Iodobenzene, Styrene, Et₃N) A->B C Heating and Reaction (120 °C) B->C D Workup (Aqueous Extraction) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, GC-MS) E->F

Caption: Experimental workflow for the validation of 1-heptyl-2-pyrrolidone in a Heck coupling reaction.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides.[8][9] This reaction is widely used in the pharmaceutical industry.

Hypothetical Performance of 1-Heptyl-2-Pyrrolidone in the Suzuki-Miyaura Coupling:

Similar to the Heck reaction, the properties of 1-heptyl-2-pyrrolidone are expected to be well-suited for Suzuki-Miyaura couplings. Its ability to dissolve a wide range of organic substrates and the inorganic base required for the reaction is advantageous. The higher boiling point allows for a broader temperature range to optimize the reaction for challenging substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol is a representative example for validating 1-heptyl-2-pyrrolidone in a Suzuki-Miyaura coupling.

Materials:

  • 1-Heptyl-2-pyrrolidone

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-bromoanisole (1.0 mmol, 187 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of 1-heptyl-2-pyrrolidone (4 mL) and water (1 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add toluene (15 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 4-methoxybiphenyl.

Causality Behind Experimental Choices:

  • Aqueous Biphasic System: The addition of water is often beneficial in Suzuki-Miyaura couplings as it helps to dissolve the inorganic base and can accelerate the transmetalation step.

  • Potassium Carbonate: A common and effective base for activating the boronic acid.

  • Triphenylphosphine: A readily available and effective ligand for stabilizing the palladium catalyst.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

1-heptyl-2-pyrrolidone presents a compelling case as a green solvent alternative in organic synthesis. Its estimated physicochemical properties suggest a favorable safety profile with reduced volatility and flammability compared to traditional dipolar aprotic solvents. While direct comparative performance data is not yet widely available, the successful application of other N-alkyl-2-pyrrolidones provides a strong rationale for its efficacy.

The experimental protocols provided in this guide offer a starting point for the validation of 1-heptyl-2-pyrrolidone in key synthetic transformations. Further research into its toxicological and ecotoxicological profile is warranted to fully substantiate its classification as a green solvent. As the chemical industry continues to embrace sustainability, the exploration and validation of novel, safer solvents like 1-heptyl-2-pyrrolidone will be paramount in driving the development of greener synthetic methodologies.

References

  • Alkyl pyrrolidone solvents N–methyl–2–pyrrolidone (NMP) and N–ethyl–2–pyrrolidone (NEP) in urine of children and adolescents in Germany – human biomonitoring results of the German Environmental Survey 2014–2017 (GerES V). ResearchGate. [Link]

  • 1-Heptyl-2-Pyrrolidone — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. [Link]

  • Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany - human biomonitoring results of the German Environmental Survey 2014-2017 (GerESV). PubMed. [Link]

  • N-METHYL-2-PYRROLIDONE. IRIS. [Link]

  • Safety Data Sheet: N-Octyl-2-pyrrolidone. Carl ROTH. [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PMC. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

  • Synthesis and Study of the Properties of Amphiphilic Poly-N-Vinylpyrrolidone with Terminal Thioalkyl Groups. Semantic Scholar. [Link]

  • Physicochemical Properties and Molecular Interactions of Long-Chain 1-Alkanols and N-Dodecyl-2-pyrrolidone: Density, Viscosity, Thermodynamics, Spectroscopy, and Theoretical Calculations. Journal of Chemical & Engineering Data. [Link]

  • Synthesis of Pyrrolidine C-Nucleosides via Heck Reaction. ACS Publications. [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. PMC. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Quest for Green Solvents for the Sustainable Production of Nanosheets of Two-Dimensional (2D) Materials, a Key Issue in the Roadmap for the Ecology Transition in the Flatland. MDPI. [Link]

  • Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing). [Link]

  • 2-Pyrrolidone: A Versatile Polar Solvent and Chemical Intermediate. Chemtradeasia. [Link]

  • 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. NICNAS. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility[v1]. Preprints.org. [Link]

  • 1-Octyl-2-pyrrolidone Properties. EPA. [Link]

  • Pyrrolidin-2-one, 5-heptyl-. PubChem. [Link]

  • Suzuki-Miyaura Cross-coupling Reaction Catalyzed by Nickel Nanoparticles Supported on Poly(N-vinyl-2-pyrrolidone)/TiO2-ZrO2 Composite. Journal of the Korean Chemical Society. [Link]

  • Green and Sustainable Solvents in Chemical Processes. ACS Publications. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). ACS Publications. [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. [Link]

  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]

  • N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. RSC Publishing. [Link]

  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. [Link]

  • Optimization of reaction conditions for N-phenylation of 2-pyrrolidone. ResearchGate. [Link]

  • Advances in Cross-Coupling Reactions. PMC. [Link]

  • 2-PYRROLIDONE. Ataman Kimya. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Heptyl-2-Pyrrolidone (CAS 69343-70-0): Comprehensive Disposal and Operational Safety Protocol

As drug development and advanced synthesis rely increasingly on specialized aprotic solvents and bulk intermediates, handling compounds like 1-Heptyl-2-pyrrolidone requires rigorous, scientifically sound operational prot...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced synthesis rely increasingly on specialized aprotic solvents and bulk intermediates, handling compounds like 1-Heptyl-2-pyrrolidone requires rigorous, scientifically sound operational protocols. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship.

This guide provides researchers and safety officers with the mechanistic reasoning and step-by-step methodologies required to safely manage, segregate, and dispose of 1-Heptyl-2-pyrrolidone waste streams.

Chemical Profile & Mechanistic Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the chemical. 1-Heptyl-2-pyrrolidone consists of a highly stable, nitrogen-containing pyrrolidone core attached to a 7-carbon alkyl chain.

Unlike shorter-chain homologues (such as N-methyl-2-pyrrolidone), the heptyl chain imparts significant amphiphilic (surfactant-like) properties . This structural feature allows the molecule to form stable emulsions in aqueous environments, which severely complicates standard wastewater treatment processes. Furthermore, the pyrrolidone ring resists natural biodegradation and poses a distinct risk of aquatic toxicity if discharged directly into the environment .

Because of these properties, drain disposal is strictly prohibited . The molecule must be subjected to high-temperature chemical incineration to ensure the complete thermal cleavage of the nitrogenous core, coupled with NOx scrubbing to prevent toxic atmospheric emissions.

Quantitative Data: Chemical Properties & Operational Implications
PropertyValueOperational Implication for Disposal
CAS Number 69343-70-0Required identifier for hazardous waste manifesting.
Boiling Point 94-95 °C (at 1.0 Torr)Low volatility at standard pressure; requires sustained high-temperature incineration (>1000°C) for complete destruction.
Density 0.9384 g/cm³Floats on or emulsifies with water depending on concentration; complicates phase separation in mixed waste.
Amphiphilicity High (C7 Alkyl Chain)Forms stubborn emulsions; aqueous washings require pre-treatment or solvent extraction before disposal.

Waste Segregation & Storage Protocol

The foundation of a self-validating safety system is proper segregation at the source. Mixing 1-Heptyl-2-pyrrolidone with incompatible chemicals can lead to exothermic reactions or complex waste streams that multiply disposal costs.

Segregation Methodology
  • Primary Containment: Store all waste in high-density polyethylene (HDPE) or Teflon-lined (PTFE) drums. Causality: Avoid standard carbon steel containers. Trace moisture combined with pyrrolidones can lead to slow, insidious corrosion over time, compromising container integrity.

  • Chemical Isolation: Strictly isolate 1-Heptyl-2-pyrrolidone waste from strong oxidizers (e.g., peroxides, nitric acid) and strong acids.

  • Regulatory Labeling: Label containers clearly as "Hazardous Waste - Toxic/Irritant Organic Solvent". While not explicitly listed on the EPA's RCRA P- or U-lists by name, it must be managed as a characteristic hazardous waste if mixed with flammable solvents, or as a non-RCRA hazardous waste under state regulations due to its toxicity profile .

Step-by-Step Disposal Workflows

Workflow A: Pure Chemical and Organic Solvent Mixtures

This is the standard protocol for pure product disposal or mixtures containing other miscible organic solvents (e.g., methanol, acetonitrile).

  • Collection: Funnel the waste into a designated, grounded organic waste carboy.

  • Headspace Management: Leave a mandatory 10% to 15% headspace in the container. Causality: 1-Heptyl-2-pyrrolidone and its co-solvents will undergo thermal expansion if ambient laboratory temperatures fluctuate; headspace prevents hydrostatic rupture.

  • Routing: Dispatch the sealed container to a licensed hazardous waste facility for direct high-temperature chemical incineration .

Workflow B: Aqueous Emulsions and Washings

Because of its surfactant properties, 1-Heptyl-2-pyrrolidone will foul municipal bio-treatment facilities if poured down the drain. Aqueous mixtures require a self-validating extraction process.

  • Solvent Extraction: Transfer the aqueous emulsion to a separatory funnel or industrial extraction tank. Add a non-polar organic solvent (e.g., hexane or ethyl acetate) at a 1:3 ratio to the aqueous volume.

  • Phase Separation: Agitate and allow the phases to separate. The amphiphilic 1-Heptyl-2-pyrrolidone will partition preferentially into the organic phase.

  • Organic Phase Disposal: Drain the organic phase and route it to Workflow A for incineration.

  • Validation (TOC Testing): The remaining aqueous phase must not be assumed safe. Perform a Total Organic Carbon (TOC) test. Only if the TOC falls below your facility's regulatory discharge threshold can the aqueous phase be routed to standard wastewater. Otherwise, repeat the extraction.

Workflow C: Spill Response and Decontamination
  • Immediate Containment: Isolate the spill perimeter. Do not use water. Causality: Water will interact with the heptyl chain to create a sprawling, slippery emulsion, expanding the contamination zone.

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads) directly to the liquid.

  • Collection: Sweep the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste drum.

  • Surface Decontamination: Triple-rinse the affected surface with a volatile organic solvent (such as isopropanol) to dissolve residual pyrrolidone. Absorb the rinsate with fresh pads, and add all materials to the solid waste drum for incineration.

Disposal Routing Visualization

The following diagram illustrates the logical routing of 1-Heptyl-2-pyrrolidone waste streams to ensure environmental compliance and operational safety.

G Start 1-Heptyl-2-Pyrrolidone Waste Source Pure Pure Solvent / Organic Mixture Start->Pure Aqueous Aqueous Emulsion (<20% Organics) Start->Aqueous Spill Spill Cleanup Materials Start->Spill Incineration High-Temp Incineration (>1000°C + NOx Scrubbing) Pure->Incineration Direct Routing PhaseSep Solvent Extraction (Phase Separation) Aqueous->PhaseSep Pre-treatment SolidWaste Solid Hazardous Waste Drum Spill->SolidWaste Sealed Drums PhaseSep->Incineration Organic Phase TOC TOC Validation Testing PhaseSep->TOC Aqueous Phase SolidWaste->Incineration Solid Destruction

Decision tree for 1-Heptyl-2-pyrrolidone waste segregation and disposal workflows.

References

  • NextSDS. "1-Heptyl-2-Pyrrolidone — Chemical Substance Information". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Identification of Hazardous Wastes" (40 CFR Part 261). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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